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  • Product: [3-(4-Nitrophenyl)aziridin-2-yl]methanol
  • CAS: 1858242-57-5

Core Science & Biosynthesis

Foundational

Mechanistic Pathways for the Synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aziridine Moiety in Modern Chemistry Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aziridine Moiety in Modern Chemistry

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine ring renders them susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the stereoselective synthesis of a wide array of nitrogen-containing compounds, including amino alcohols, diamines, and unnatural amino acids. The specific target of this guide, [3-(4-Nitrophenyl)aziridin-2-yl]methanol, incorporates a synthetically useful handle (the hydroxymethyl group) and a modifiable aromatic system, making it a precursor of significant interest for the development of novel therapeutics and functional materials. This guide provides a detailed exploration of the primary mechanistic pathways for the synthesis of this key aziridine derivative, offering insights into the underlying chemical principles and practical experimental considerations.

Primary Synthetic Pathway: Intramolecular Cyclization of a Chiral Amino Diol

The most established and stereoselective route to enantiopure [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol commences from the readily available chiral precursor, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propandiol. This pathway hinges on a sequence of protection and activation steps, culminating in an intramolecular nucleophilic substitution (SN2) reaction that forms the aziridine ring with a defined stereochemistry. A four-step method developed by Madesclaire and colleagues serves as a key reference for this approach.[1] While the direct protocol for the NH-aziridine is noted, a detailed analogous synthesis of a protected derivative, (2S, 3R)-2-acetoxymethyl-3-(4-nitrophenyl)-N-tosylaziridine, from the same starting material provides a clear and instructive roadmap for this transformation.[2]

Mechanistic Rationale and Key Transformations

The overarching strategy involves converting the 1,3-diol and the amino group into a system where one of the hydroxyl groups is transformed into a good leaving group, allowing the nitrogen atom to act as an intramolecular nucleophile. The stereochemistry of the final product is a direct consequence of the stereochemistry of the starting material and the inversion of configuration at the carbon atom bearing the leaving group during the SN2 cyclization.

The key steps in this synthetic sequence are:

  • N-Protection: The primary amino group is protected to prevent its interference in subsequent steps and to activate it for the cyclization. Tosylation (using p-toluenesulfonyl chloride) is a common and effective choice, yielding a stable sulfonamide.

  • Diol Protection: The 1,3-diol is protected, often as a cyclic acetal (e.g., an acetonide from 2,2-dimethoxypropane), to differentiate the two hydroxyl groups.

  • Selective Deprotection and Activation: The protecting group is selectively removed to expose the primary hydroxyl group. This is often achievable under controlled acidic conditions. The liberated primary alcohol is then converted into a good leaving group, typically a tosylate or mesylate.

  • Intramolecular Cyclization: Treatment with a base promotes the deprotonation of the sulfonamide nitrogen, which then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate or mesylate leaving group. This SN2 reaction proceeds with inversion of configuration at the electrophilic carbon, leading to the formation of the cis-aziridine.

  • Deprotection (if necessary): In the case of the N-tosylated intermediate, subsequent deprotection steps would be required to yield the final N-H aziridine.

Experimental Protocol: A Representative Synthesis

The following protocol is based on the synthesis of the N-tosylated acetoxymethyl derivative and can be adapted for the synthesis of the target N-H aziridinemethanol.[2]

Step 1: N-Tosylation of (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

  • To a solution of (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add p-toluenesulfonyl chloride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by chromatography.

Step 2: Acetonide Protection of the Diol

  • The N-tosylated amino diol is dissolved in an anhydrous solvent (e.g., acetone or dichloromethane) containing 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched with a base (e.g., sodium bicarbonate solution), and the product is extracted and purified.

Step 3: Selective Deprotection and O-Tosylation

  • The acetonide protecting group is selectively hydrolyzed under controlled acidic conditions (e.g., aqueous acetic acid) to afford the mono-protected diol.

  • The resulting primary alcohol is then tosylated using p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the leaving group.

Step 4: Intramolecular Cyclization to the Aziridine

  • The di-tosylated intermediate is treated with a strong, non-nucleophilic base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent (e.g., acetonitrile or THF).

  • The base deprotonates the sulfonamide nitrogen, initiating the intramolecular SN2 cyclization.

  • The reaction is typically stirred at room temperature or gently heated to drive the cyclization to completion.

  • The final aziridine product is isolated after work-up and purification.

Diagram of the Primary Synthetic Pathway

G A (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propandiol B N-Tosylation A->B C N-Tosyl Amino Diol B->C D Acetonide Protection C->D E Protected Diol D->E F Selective Deprotection & O-Tosylation E->F G Di-tosylated Intermediate F->G H Intramolecular Cyclization (Base) G->H I [3-(4-Nitrophenyl)aziridin-2-yl]methanol Derivative H->I

Caption: Workflow for the synthesis of the target aziridine derivative.

Alternative Mechanistic Pathways

While the intramolecular cyclization of the amino diol is a well-established route, other mechanistic pathways can be envisioned for the synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. These alternative routes offer different starting materials and synthetic strategies, which may be advantageous in certain contexts.

Pathway 2: Ring-Opening of a Precursor Epoxide

A common and powerful method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides. This strategy can be adapted for the synthesis of aziridines through a two-step sequence: ring-opening of an epoxide with an azide source, followed by reduction of the resulting azido alcohol.

Starting Material: 4-Nitrostyrene oxide would be the logical starting epoxide. This can be prepared from 4-nitrostyrene via epoxidation using reagents such as m-chloroperoxybenzoic acid (m-CPBA).

Mechanistic Steps:

  • Epoxide Ring-Opening with Azide: 4-Nitrostyrene oxide is treated with a source of azide anion, such as sodium azide (NaN₃). The reaction is typically carried out in a protic solvent or with a Lewis acid catalyst to facilitate the ring-opening. The azide will preferentially attack the benzylic carbon of the epoxide due to electronic stabilization of the partial positive charge in the transition state. This is an SN2-type reaction.

  • Reduction of the Azido Group: The resulting azido alcohol is then reduced to the corresponding amino alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Pd/C), or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).

  • Intramolecular Cyclization (Wenker Synthesis Analogue): The resulting 2-amino-1-(4-nitrophenyl)ethanol can then be cyclized to the aziridine. This can be achieved through a modified Wenker synthesis, where the hydroxyl group is converted to a good leaving group (e.g., a sulfate ester using chlorosulfonic acid) followed by treatment with a base to effect intramolecular cyclization.

Diagram of the Epoxide Ring-Opening Pathway

G A 4-Nitrostyrene B Epoxidation (m-CPBA) A->B C 4-Nitrostyrene Oxide B->C D Ring-Opening (NaN3) C->D E Azido Alcohol Intermediate D->E F Reduction (e.g., LiAlH4) E->F G 2-Amino-1-(4-nitrophenyl)ethanol F->G H Cyclization (Wenker-type) G->H I [3-(4-Nitrophenyl)aziridin-2-yl]methanol H->I

Caption: Synthesis of the target aziridine via an epoxide intermediate.

Pathway 3: The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction is a classic method for the synthesis of aziridines from α,β-unsaturated carbonyl compounds. This pathway involves the reaction of a dibromo derivative with a primary amine.

Starting Material: A suitable starting material would be an α,β-unsaturated ester or ketone derived from 4-nitrocinnamic acid. For the synthesis of the target methanol derivative, a protected form of 3-(4-nitrophenyl)propenal could be envisioned.

Mechanistic Steps:

  • Bromination: The α,β-unsaturated starting material is treated with bromine (Br₂) to form the corresponding α,β-dibromo derivative.

  • Reaction with an Amine: The dibromo compound is then reacted with a primary amine, such as ammonia or a protected amine equivalent. The amine first acts as a nucleophile, displacing one of the bromide ions in an SN2 reaction.

  • Intramolecular Cyclization: The intermediate β-amino-α-bromo compound then undergoes an intramolecular SN2 reaction, where the nitrogen atom displaces the second bromide to form the aziridine ring. A non-nucleophilic base is typically added to facilitate this step by deprotonating the amino group.

  • Reduction of the Carbonyl/Ester: The resulting aziridine-2-carboxylate or -2-carboxaldehyde would then need to be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

Diagram of the Gabriel-Cromwell Pathway

G A 4-Nitrocinnamic Acid Derivative B Bromination (Br2) A->B C α,β-Dibromo Intermediate B->C D Reaction with Amine C->D E β-Amino-α-bromo Intermediate D->E F Intramolecular Cyclization (Base) E->F G Aziridine-2-carboxylate/carboxaldehyde F->G H Reduction (e.g., LiAlH4) G->H I [3-(4-Nitrophenyl)aziridin-2-yl]methanol H->I

Caption: A plausible Gabriel-Cromwell route to the target molecule.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey StepsStereocontrolAdvantagesDisadvantages
1. Intramolecular Cyclization (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propandiolN-protection, diol protection, selective deprotection/activation, cyclizationExcellent, derived from chiral starting materialHigh stereoselectivity, well-established for similar systems.Multi-step, requires protection/deprotection.
2. Epoxide Ring-Opening 4-NitrostyreneEpoxidation, azide ring-opening, reduction, cyclizationCan be made enantioselective with asymmetric epoxidation (e.g., Sharpless)Convergent, utilizes common reactions.Ring-opening regioselectivity can be an issue, requires handling of azides.
3. Gabriel-Cromwell Reaction 4-Nitrocinnamic acid derivativeBromination, reaction with amine, cyclization, reductionCan be diastereoselective, but enantioselectivity is challengingUtilizes classic, well-understood reactions.Often produces mixtures of diastereomers, may require harsh conditions.

Conclusion: A Versatile Synthetic Target

The synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol can be achieved through several distinct mechanistic pathways, each with its own set of advantages and challenges. The intramolecular cyclization of a chiral amino diol stands out as the most stereoselective and well-documented approach for obtaining enantiopure material. However, the epoxide ring-opening and Gabriel-Cromwell routes offer viable alternatives that may be more suitable depending on the availability of starting materials and the desired scale of the synthesis. A thorough understanding of these mechanistic pathways empowers researchers to make informed decisions in the design and execution of synthetic strategies targeting this and other valuable aziridine-containing molecules.

References

  • Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. Request PDF. Available at: [Link][2]

  • Gaumet, V., Denis, C., Leal, F., Madesclaire, M., & Zaitsev, V. P. (2013). [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o927. Available at: [Link][1]

Sources

Exploratory

Spectroscopic Characterization of [3-(4-Nitrophenyl)aziridin-2-yl]methanol: A Comprehensive ¹H and ¹³C NMR Analysis

An In-Depth Technical Guide Abstract: This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. De...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural complexities of this substituted aziridine. We will delve into the theoretical basis for predicted chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and offer a thorough interpretation of the resulting spectra. The causality behind experimental choices is explained to provide field-proven insights, ensuring a robust and reproducible analytical workflow.

Introduction: The Structural Elucidation Challenge

[3-(4-Nitrophenyl)aziridin-2-yl]methanol is a heterocyclic compound featuring a strained three-membered aziridine ring. This ring is substituted with a methanol group at the C2 position and a 4-nitrophenyl group at the C3 position, creating two contiguous stereocenters. The precise determination of its structure, particularly the relative stereochemistry (cis or trans) of the substituents, is critical for understanding its reactivity and potential applications in medicinal chemistry and materials science.[1][2]

NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the chemical environment, connectivity, and stereochemical arrangement of atoms within the molecule.[3] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing a blueprint for the characterization of this and structurally related compounds. The crystal structure of the related monohydrate confirms that the methyl-hydroxy and nitrophenyl groups can adopt a cis-disposition.[4][5]

Molecular Structure and NMR Assignment Framework

To facilitate spectral interpretation, a clear atom-numbering system is essential. The following diagram illustrates the structure of cis-[3-(4-Nitrophenyl)aziridin-2-yl]methanol and the labeling convention used throughout this guide.

G start Start: Pure Compound weigh Weigh ~5-10 mg of sample start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve tms Add internal standard (TMS) if not already in solvent dissolve->tms transfer Transfer solution to a clean, dry 5 mm NMR tube tms->transfer cap Cap the tube and invert several times to mix transfer->cap end Ready for NMR Spectrometer cap->end

Caption: Workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Mass Measurement: Accurately weigh approximately 5-10 mg of [3-(4-Nitrophenyl)aziridin-2-yl]methanol.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on sample solubility and experimental goals. [6][7]CDCl₃ is generally preferred for its simplicity. 3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent directly in a small vial.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing. [8]5. Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

Acquisition parameters must be optimized to achieve good signal-to-noise (S/N) and resolution. The following are standard parameters for a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30). Broadband decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single line for each unique carbon. [8] * Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%). [9]

Analysis and Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into four distinct regions: the aromatic region, the aziridine ring protons, the methanol group protons, and the exchangeable N-H/O-H protons.

Aromatic Region (δ 7.5 - 8.5 ppm)

The 4-nitrophenyl group is a classic example of an AA'BB' spin system, which often appears as two distinct doublets due to the strong para-substitution.

  • H3'/H5' Protons: These protons are ortho to the electron-withdrawing nitro group (NO₂). They are significantly deshielded and expected to resonate far downfield.

  • H2'/H6' Protons: These protons are meta to the nitro group and ortho to the aziridine ring. They will appear upfield relative to H3'/H5'.

Prediction:

  • δ ~8.2 ppm (d, 2H, J ≈ 8-9 Hz): A doublet corresponding to the H3' and H5' protons.

  • δ ~7.5 ppm (d, 2H, J ≈ 8-9 Hz): A doublet corresponding to the H2' and H6' protons. This assignment is based on data from similar nitrophenyl-substituted compounds. [10][11]

Aziridine Ring Protons (δ 2.0 - 4.0 ppm)

The signals from the aziridine ring protons (H2, H3, and N-H) are the most structurally informative. Their chemical shifts are relatively upfield due to the ring strain, and their coupling constants are highly dependent on their stereochemical relationship. [12][13]* H3 (Benzylic Proton): This proton is adjacent to the aromatic ring. It is expected to be a doublet of doublets, coupling to both H2 and the N-H proton (if coupling is observed).

  • H2 (Carbinol Proton): This proton is adjacent to the methanol group. It will be split by H3, the N-H proton, and the diastereotopic protons of the CH₂OH group, likely resulting in a complex multiplet.

  • N-H Proton: The chemical shift of the N-H proton can be highly variable and the signal is often broad due to quadrupolar relaxation and chemical exchange. [13][14]It may or may not show clear coupling. In CDCl₃, it might appear as a broad singlet.

Predicted Coupling Constants (J values): The magnitude of the coupling constant between H2 and H3 (J₂-₃) is diagnostic of their relative stereochemistry.

  • Jcis: Typically in the range of 6-9 Hz.

  • Jtrans: Typically smaller, in the range of 2-5 Hz. [15]

Methanol Group Protons (δ 3.5 - 4.5 ppm)
  • -CH₂OH (H4a, H4b): The two protons of the methylene group are diastereotopic because they are adjacent to the C2 stereocenter. They are expected to be chemically non-equivalent and will likely appear as a complex multiplet, potentially an AB quartet, with further coupling to H2.

  • -OH: The hydroxyl proton signal is typically a broad singlet that can appear over a wide chemical shift range. Its position is sensitive to concentration, temperature, and solvent.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H3'/H5'~ 8.2d~ 8-9Ortho to NO₂, deshielded.
H2'/H6'~ 7.5d~ 8-9Meta to NO₂.
-CH₂OH (H4a, H4b)~ 3.7 - 4.0m-Diastereotopic protons, complex multiplet.
H3~ 3.5ddJH3-H2, JH3-NHBenzylic proton on aziridine ring.
H2~ 3.0m-Adjacent to -CH₂OH, complex coupling pattern.
N-HVariable (1.5-2.5)br s-Broad, exchangeable proton.
-OHVariable (1.5-3.0)br s-Broad, exchangeable proton.

Analysis and Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each chemically unique carbon atom, offering a direct count of the carbon environments in the molecule.

Aromatic Region (δ 120 - 150 ppm)

Due to the symmetry of the 4-nitrophenyl group, four distinct aromatic carbon signals are expected.

  • C4' (para, attached to NO₂): Expected around δ 147-149 ppm.

  • C1' (ipso, attached to aziridine): Expected around δ 140-145 ppm.

  • C2'/C6': Expected around δ 127-129 ppm.

  • C3'/C5': Expected around δ 123-125 ppm. The nitro group strongly influences the chemical shifts of the aromatic carbons. [16]

Aliphatic Region (δ 30 - 70 ppm)

This region contains the signals for the aziridine ring carbons and the methanol carbon.

  • -CH₂OH (C4): The carbinol carbon is expected to resonate in the typical range for alcohols, around δ 60-65 ppm.

  • Aziridine Carbons (C2, C3): Carbons in a strained aziridine ring typically appear at a relatively high field. [17]C3, being benzylic, will be further downfield than C2. We can predict C3 to be around δ 38-42 ppm and C2 around δ 35-39 ppm based on data from similar structures. [10][16]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Notes
C4'~ 148Attached to NO₂.
C1'~ 142Ipso-carbon, attached to aziridine.
C2'/C6'~ 128Aromatic CH.
C3'/C5'~ 124Aromatic CH, ortho to NO₂.
C4 (-CH₂OH)~ 62Carbinol carbon.
C3~ 40Aziridine carbon, benzylic.
C2~ 37Aziridine carbon, attached to CH₂OH.

Advanced NMR Techniques for Confirmation

To definitively assign all signals, especially the complex and overlapping ones in the ¹H spectrum, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. It would confirm the coupling between H2 and H3 on the aziridine ring and their respective couplings to the N-H and -CH₂OH protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This would unambiguously link the H2, H3, H4, and aromatic proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons like C1' and C4'.

Conclusion

The comprehensive NMR characterization of [3-(4-Nitrophenyl)aziridin-2-yl]methanol is a multi-faceted process that relies on a combination of 1D (¹H and ¹³C) and 2D spectroscopic techniques. The key diagnostic features are the AA'BB' pattern in the aromatic region of the ¹H spectrum and the characteristic upfield shifts of the aziridine ring protons and carbons. Crucially, the magnitude of the J-coupling constant between the H2 and H3 protons provides definitive evidence of the relative cis/trans stereochemistry of the substituents on the strained three-membered ring. The protocols and interpretive framework presented in this guide provide a robust methodology for the complete and accurate structural elucidation of this molecule and its analogues, an essential step in their further development and application.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Li, Z., & Li, X. (2010). Cobalt-Catalyzed Aziridination with Diphenylphosphoryl Azide (DPPA): Direct Synthesis of N-Phosphorus-Substituted Aziridines from Alkenes. The Journal of Organic Chemistry, 75(15), 5273-5276. Retrieved from [Link]

  • Melchiorre, P., et al. (n.d.). Photocatalytic (3+2) Dipolar Cycloadditions of Aziridines Driven by Visible-Light - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information - Preparation of Stable Aziridinium Ions and Their Ring Openings. Retrieved from [Link]

  • National Institutes of Health. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306564). Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. PMC. Retrieved from [Link]

  • Keniche, A., et al. (2014). NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with -cyclodextrin. ResearchGate. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Lirias. (n.d.). Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes. Retrieved from [Link]

  • PubMed. (2013). [(2R,3R)-3-(4-Nitro-phen-yl)aziridin-2-yl]methanol monohydrate. Retrieved from [Link]

  • National Institutes of Health. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. Retrieved from [Link]

  • ACS Publications. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1 H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Retrieved from [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

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  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Crystallographic and Structural Features of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the three-dimensional molecular structure and crystallographic data of [...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the three-dimensional molecular structure and crystallographic data of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol, a functionalized aziridine of significant interest in medicinal chemistry and synthetic applications. The inherent ring strain and chiral centers of this molecule make it a valuable building block for complex nitrogen-containing compounds. This document consolidates structural data derived from single-crystal X-ray diffraction, outlines a validated stereospecific synthesis protocol, and discusses the molecule's therapeutic potential. Methodologies are detailed to ensure scientific integrity and reproducibility, supported by authoritative references and mechanistic insights.

Introduction: The Significance of Functionalized Aziridines

Aziridines, the nitrogen-containing analogues of epoxides, are a pivotal class of three-membered heterocycles. Their high ring strain (~26 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, providing a versatile entry point for the synthesis of complex amines, amino alcohols, and other biologically relevant scaffolds[1]. The presence of substituents on the aziridine ring allows for precise control over stereochemical outcomes in subsequent transformations.

The subject of this guide, [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol (Figure 1), is a chiral, bifunctional molecule. It incorporates:

  • A cis-substituted aziridine ring , predisposing it to specific reaction pathways.

  • Two defined stereocenters, (2R, 3R) , making it a valuable chiral building block.

  • A 4-nitrophenyl group , an electron-withdrawing moiety known to influence biological activity, often imparting properties as a bioreducible cytotoxin or radiosensitizer[2][3].

  • A primary methanol group , which offers a handle for further synthetic elaboration.

These features position the molecule as a compound of interest for drug development, particularly in oncology, where aziridine-containing natural products like Mitomycin C have demonstrated potent antitumor activity through DNA alkylation[1]. This guide serves to provide the foundational structural and synthetic knowledge required for its effective utilization in research and development.

Figure 1: Chemical Structure of the Topic Compound

// Atom nodes
N1 [label="N", pos="0,0.4!"];
C2 [label="C", pos="-0.8,-0.4!"];
C3 [label="C", pos="0.8,-0.4!"];
H_N [label="H", pos="0,1.1!"];
H_C2 [label="H", pos="-1.5,-0.1!"];
H_C3 [label="H", pos="1.5,-0.1!"];

// Substituent on C2
C_methanol [label="C", pos="-1.2,-1.5!"];
O_methanol [label="O", pos="-2.1,-2.0!"];
H1_methanol [label="H", pos="-0.5,-1.8!"];
H2_methanol [label="H", pos="-1.6,-2.2!"];
H_O_methanol [label="H", pos="-2.4,-1.4!"];

// Substituent on C3
C_phenyl_1 [label="C", pos="1.6,-1.3!"];
C_phenyl_2 [label="C", pos="2.6,-0.9!"];
C_phenyl_3 [label="C", pos="3.4,-1.8!"];
C_phenyl_4 [label="C", pos="3.2,-2.9!"];
C_phenyl_5 [label]

Caption: Structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol.

Crystallographic and 3D Molecular Structure Analysis

The definitive three-dimensional structure of the title compound was determined by single-crystal X-ray diffraction, which revealed the molecule crystallizes as a monohydrate, C₉H₁₀N₂O₃·H₂O[2]. The crystallographic data provides unambiguous evidence of the molecule's stereochemistry and conformation.

Summary of Crystallographic Data

The crystal structure was solved and refined from data collected on a single crystal. The key parameters defining the unit cell and refinement statistics are summarized in Table 1. This data is foundational for any computational modeling or solid-state characterization.

Table 1: Crystallographic Data and Structure Refinement Details

ParameterValueReference
CCDC Deposition Number935749[CCDC]
Empirical FormulaC₉H₁₂N₂O₄ (C₉H₁₀N₂O₃·H₂O)[2]
Formula Weight212.21 g/mol [2]
Crystal SystemOrthorhombic[2]
Space GroupP2₁2₁2₁[2]
Unit Cell Dimensions
a5.4853 (2) Å[2]
b9.0789 (4) Å[2]
c19.3330 (8) Å[2]
α, β, γ90°, 90°, 90°[2]
Volume962.29 (7) ų[2]
Z (Molecules per cell)4[2]
Data Collection & Refinement
Radiation typeMo Kα (λ = 0.71073 Å)[2]
Temperature150 K[2]
Reflections collected8283[2]
Independent reflections2209[2]
R_int0.024[2]
Final R indices [I>2σ(I)]R1 = 0.0325, wR2 = 0.0844[2]
Goodness-of-fit (S)1.06[2]

This data was retrieved from the Cambridge Crystallographic Data Centre (CCDC) and the primary publication[2].

Key Molecular Features

The crystallographic analysis confirms several critical structural features:

  • Absolute Stereochemistry: Both contiguous stereocenters on the aziridine ring were determined to have the R configuration, designating the molecule as [(2R,3R )-3-(4-Nitrophenyl)aziridin-2-yl]methanol[2].

  • Relative Stereochemistry: The hydroxymethyl group at the C2 position and the 4-nitrophenyl group at the C3 position are arranged in a cis-disposition relative to the plane of the aziridine ring[2]. This arrangement significantly influences the molecule's reactivity and steric profile.

  • Ring Geometry: As expected for a three-membered ring, the endocyclic angles are highly constrained, averaging close to 60°. The C-C bond length within the ring is shortened to approximately 1.487 Å, while the C-N bonds are slightly elongated compared to open-chain analogues, a direct consequence of the ring strain[2].

  • Conformation: The 4-nitrophenyl group is tilted relative to the aziridine ring by an angle of 66.65 (8)°. The nitro group itself is nearly coplanar with its attached benzene ring, with a dihedral angle of only 2.5 (2)°[2].

Supramolecular Assembly and Crystal Packing

In the solid state, the molecules do not exist in isolation. The presence of the water molecule in the crystal lattice is crucial for stabilizing the structure through an extensive network of hydrogen bonds. The aziridine nitrogen (N-H), the hydroxyl group (O-H) of the methanol substituent, and the water molecule all participate as hydrogen bond donors and acceptors. This network links the individual molecules into supramolecular layers that are parallel to the (001) crystal plane[2]. This ordered packing is a prerequisite for obtaining diffraction-quality crystals.

Stereospecific Synthesis and Mechanistic Insights

The synthesis of chiral aziridines requires a robust method that preserves or predictably inverts stereochemistry. The target compound is synthesized from the readily available chiral precursor, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, via a stereospecific pathway analogous to the Wenker synthesis[4][5].

Synthetic Workflow

The overall transformation involves a multi-step process that converts the 1,2-amino alcohol functionality of the starting material into the aziridine ring. The key is the activation of the hydroxyl group to create a good leaving group, which is then displaced by the neighboring amine in an intramolecular nucleophilic substitution (Sₙ2) reaction.

Caption: Stereospecific synthesis workflow from a 1,2-amino alcohol precursor.

Detailed Experimental Protocol (Adapted from Wenker Synthesis)

This protocol describes a generalized, high-yield method for the conversion of a vicinal amino alcohol to an N-H aziridine.

Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

  • In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve the vicinal amino alcohol (10 mmol) in dichloromethane (CH₂Cl₂) (20 mL).

  • Slowly add chlorosulfonic acid (1.1 equiv., 11 mmol) dropwise over a period of 15 minutes. Causality: This step converts the hydroxyl group into a sulfate ester, an excellent leaving group necessary for the subsequent cyclization. The reaction is performed at 0°C to control its exothermic nature.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Collect the resulting precipitate (the amino alcohol hydrogen sulfate intermediate) by filtration, wash with fresh CH₂Cl₂, and dry under vacuum[4].

Step 2: Intramolecular Cyclization to Form the Aziridine

  • Add the dried amino alcohol hydrogen sulfate (8 mmol) portion-wise to a vigorously stirred 6.2 M aqueous solution of sodium hydroxide (NaOH) (5 equiv., 40 mmol) at room temperature. Causality: The strong base deprotonates the amine, making it a potent intramolecular nucleophile. It also neutralizes the sulfuric acid byproduct.

  • Stir the mixture vigorously for 24 hours to ensure complete cyclization[4].

  • Extract the aqueous reaction mixture with diethyl ether or CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude aziridine product.

  • Purify the crude product by flash column chromatography or distillation as appropriate[4].

Mechanistic Explanation and Stereochemical Outcome

The formation of the aziridine ring is a classic example of an intramolecular Sₙ2 reaction.

mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack A Intermediate (Sulfate Ester) with protonated amine B Deprotonated Intermediate (Nucleophilic Amine) A->B + OH⁻ - H₂O C Nucleophilic attack on adjacent carbon D Transition State C->D Inversion of Configuration E Aziridine Product + SO₄²⁻ (Leaving Group) D->E

Caption: Mechanism of base-mediated aziridine ring closure.

The stereochemistry of the final product is a direct result of this mechanism. Starting with (1S,2S )-2-amino-1-(4-nitrophenyl )-1,3-propanediol, the key cyclization step involves the amine at the C2 position attacking the carbon at the C1 position (which bears the leaving group). This Sₙ2 attack proceeds with a complete inversion of configuration at the C1 center. Therefore, the S configuration at C1 of the precursor becomes the R configuration at C3 of the aziridine product. The stereocenter at C2 is not part of the bond-breaking or bond-forming process and thus retains its S configuration, which corresponds to the R configuration in the final product based on Cahn-Ingold-Prelog priority rules. This stereospecificity is a hallmark of the reaction and is critical for producing enantiomerically pure aziridines.

Methodology for Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[6]. The workflow is a self-validating system, where the quality of the final structural model is judged by statistical metrics derived directly from the experimental data.

Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol for Obtaining Diffraction-Quality Crystals
  • Preparation: Synthesize and purify the crude [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol as described in Section 3.2.

  • Solvent Selection: Prepare a solution of the compound in a 1:10 (v/v) mixture of methanol and ethyl acetate[2]. The concentration should be near saturation.

  • Crystallization:

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Growth and Harvesting: Colorless, plate-like crystals should form over several days to weeks. Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, they can be carefully harvested for analysis. The formation of the monohydrate is favored by the hygroscopic nature of methanol absorbing atmospheric moisture[2].

Relevance and Therapeutic Potential

The incorporation of a nitroaromatic group into an aziridine scaffold is a common strategy in medicinal chemistry to develop targeted therapeutics.

  • Anticancer Activity: Nitroaromatic compounds can be selectively reduced to cytotoxic species under the hypoxic (low oxygen) conditions characteristic of solid tumors. This makes them potential hypoxia-activated prodrugs[2]. The aziridine moiety acts as a potent DNA alkylating agent, inducing DNA damage and triggering apoptosis in cancer cells[1][7]. Studies on related nitroimidazole-aziridine compounds have shown that their cytotoxicity and ability to induce DNA strand breaks increase upon bioreduction[3].

  • Radiosensitizing Agents: Compounds that are selectively toxic to hypoxic cells can also act as radiosensitizers, making cancer cells more susceptible to radiation therapy[2].

  • Synthetic Intermediate: As a chiral building block, this molecule can be used in the stereoselective synthesis of more complex pharmaceutical agents, including novel amino acids, alkaloids, and β-lactam antibiotics.

The cytotoxicity of aziridine derivatives is often linked to their ability to form bulky DNA adducts. Cancer cells that have deficiencies in DNA repair pathways, such as the nucleotide excision repair (NER) pathway, may be particularly vulnerable to the effects of such compounds[7].

Conclusion

This technical guide has detailed the crystallographic structure, stereospecific synthesis, and potential therapeutic relevance of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol. The single-crystal X-ray diffraction data confirms a cis-substituted (2R,3R) configuration, with a crystal lattice stabilized by an extensive hydrogen-bonding network involving a water molecule. The synthesis from its 1,2-amino alcohol precursor proceeds via a base-mediated intramolecular Sₙ2 cyclization with predictable inversion of stereochemistry. The combination of a chiral aziridine ring and a bioreducible nitrophenyl group makes this molecule and its derivatives promising candidates for further investigation in drug discovery and as versatile intermediates in asymmetric synthesis. The detailed protocols and data provided herein serve as an authoritative foundation for researchers in the field.

References

  • Gaumet, V., Denis, C., Leal, F., et al. (2013). [(2R,3R)-3-(4-Nitro-phen-yl)aziridin-2-yl]methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o927. [Link]

  • Carreño, D., Espinoza, L., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 27(1), 82. [Link]

  • Organic Chemistry Portal. (n.d.). Wenker Synthesis. Organic Chemistry Portal. [Link]

  • Konieczna, A., Sławiński, J., et al. (2019). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 24(20), 3769. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. University of Waterloo - Department of Chemistry. [Link]

  • Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(19), 3423-3428. [Link]

  • Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902. [Link]

  • O'Brien, P., & O'Mahony, T. (1989). Mechanism of Action of Some Bioreducible 2-nitroimidazoles: Comparison of in Vitro Cytotoxicity and Ability to Induce DNA Strand Breakage. International Journal of Radiation Oncology, Biology, Physics, 16(4), 1087-1091. [Link]

  • Wikipedia. (n.d.). Wenker synthesis. Wikipedia. [Link]

  • Shahbazi, F., et al. (2012). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 66. [Link]

  • Xu, J., et al. (2015). Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. Chinese Journal of Chemistry, 33(11), 1262-1270. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 935749: Experimental Crystal Structure Determination. CCDC Website. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Electronic Effects of the 4-Nitrophenyl Group on Aziridine Ring Reactivity

Executive Summary: Aziridines, three-membered nitrogen-containing heterocycles, are powerful synthetic intermediates due to the inherent strain in their ring structure.[1][2] However, their reactivity is highly dependent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Aziridines, three-membered nitrogen-containing heterocycles, are powerful synthetic intermediates due to the inherent strain in their ring structure.[1][2] However, their reactivity is highly dependent on the substituent attached to the nitrogen atom. This technical guide provides an in-depth analysis of the profound electronic effects exerted by the 4-nitrophenyl group, particularly when incorporated as a 4-nitrophenylsulfonyl (nosyl) moiety, on the reactivity of the aziridine ring. We will explore the mechanistic underpinnings of this activation, compare its efficacy against other common activating groups, and provide detailed experimental protocols for the synthesis and reaction of these activated systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the enhanced electrophilicity and controlled reactivity of N-(4-nitrophenyl) activated aziridines in complex molecule synthesis.

Introduction to Aziridine Chemistry

The Aziridine Moiety: Structure, Strain, and Reactivity

Aziridines are the nitrogen analogs of epoxides and cyclopropanes, possessing a three-membered ring with bond angles of approximately 60°.[3] This significant deviation from the ideal 109.5° for sp³-hybridized carbons results in substantial angle strain (approx. 26-27 kcal/mol), which is the primary driving force for their characteristic ring-opening reactions.[1][4] This stored energy can be released through reactions with a wide variety of nucleophiles, making aziridines versatile building blocks for the synthesis of amines, amino alcohols, and other nitrogenous compounds.[2][4]

The Concept of Aziridine Activation

The reactivity of the aziridine ring is critically modulated by the electronic nature of the substituent on the nitrogen atom. A distinction is made between "non-activated" and "activated" aziridines:

  • Non-activated aziridines , bearing hydrogen, alkyl, or aryl groups on the nitrogen, are relatively inert towards all but the strongest nucleophiles.[5][6] Their ring-opening typically requires harsh conditions or prior activation of the nitrogen via protonation or alkylation to form a reactive aziridinium ion.[7][8]

  • Activated aziridines possess an electron-withdrawing group (EWG) on the nitrogen, such as an acyl, sulfonyl, or carbamoyl group.[1][8] The presence of an EWG dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by a much broader range of nucleophiles under milder conditions.[5][9]

The 4-Nitrophenyl Group: A Potent Activating Moiety

Electronic Properties of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a powerful electron-withdrawing substituent due to a combination of two electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the phenyl ring onto itself, further withdrawing electron density. This effect is particularly strong when the nitro group is in the para position, as it allows for direct conjugation.

When attached to a sulfonyl group, which is itself an EWG, these effects are compounded, creating the N-(4-nitrophenylsulfonyl), or "nosyl," group. The strong inductive and resonance effects of the para-nitro group pull electron density away from the sulfonyl group and, consequently, from the aziridine nitrogen.[10]

Caption: Electronic cascade of the 4-nitrophenyl group activating an aziridine ring.

The Nosyl Group: A Superior Activating Group

In the field of aziridine chemistry, the N-toluenesulfonyl (tosyl) group is a widely used activating moiety. However, the N-nosyl group offers significantly enhanced reactivity. The addition of the para-nitro group makes N-nosyl aziridines far more electrophilic. It has been reported that N-nosyl aziridines undergo nucleophilic ring-opening 50-60 times faster than their N-tosyl analogs.[4] This allows for a wider range of nucleophiles to be used and often enables reactions to proceed under much milder conditions.[4]

Computational Insights: Frontier Molecular Orbital (FMO) Analysis

Quantum chemical analyses provide a deeper understanding of this enhanced reactivity. According to Frontier Molecular Orbital (FMO) theory, the reactivity of an electrophile with a nucleophile is governed by the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO).[10][11] The presence of a strong EWG like the nosyl group significantly lowers the energy of the aziridine's LUMO.[11] This smaller HOMO-LUMO energy gap leads to a more favorable orbital interaction with the incoming nucleophile, lowering the activation energy of the reaction and increasing the reaction rate.[11]

Mechanistic Principles of Ring-Opening Reactions

Nucleophilic Attack on N-Nosyl Activated Aziridines

The primary reaction of activated aziridines is nucleophilic ring-opening. Due to the activation by the nosyl group, the ring carbons become sufficiently electrophilic to be attacked by a diverse array of nucleophiles, including arenes, heteroarenes, halides, azides, and various oxygen- and carbon-based nucleophiles.[9][12][13]

G cluster_0 General Mechanism: Nucleophilic Ring-Opening start N-Nosyl Aziridine + Nucleophile (Nu⁻) sn2_path SN2 Pathway (Common for primary/secondary carbons) start->sn2_path sn1_path SN1-like Pathway (Favored at tertiary/benzylic carbons) start->sn1_path transition_state_sn2 Pentavalent Transition State (Backside Attack) sn2_path->transition_state_sn2 Concerted Step transition_state_sn1 Carbocation-like Transition State sn1_path->transition_state_sn1 Stepwise, Rate-limiting product_sn2 Ring-Opened Product (Inversion of Stereochemistry) transition_state_sn2->product_sn2 product_sn1 Ring-Opened Product (Racemization or Retention) transition_state_sn1->product_sn1

Caption: Competing SN1-like and SN2 pathways in aziridine ring-opening.

Reaction Pathways and Regioselectivity

The regioselectivity of the ring-opening—i.e., which of the two ring carbons is attacked—is governed by a combination of steric and electronic factors, leading to two primary mechanistic pathways:

  • S_N2 Pathway: This is the most common pathway. The nucleophile attacks the less sterically hindered carbon atom in a concerted fashion, leading to an inversion of stereochemistry at the site of attack.[4] This is typical for aziridines with primary or secondary carbon centers.

  • S_N1-like Pathway: If one of the aziridine carbons is tertiary or is substituted with a group that can stabilize a positive charge (e.g., a phenyl group), the reaction may proceed through a pathway with significant S_N1 character.[14][15] In this case, the C-N bond begins to break before the nucleophile fully attacks, generating a transition state with carbocationic character. The nucleophile then attacks this more electrophilic, charge-stabilized carbon.

The choice of nucleophile and reaction conditions can also influence the regiochemical outcome.[9] For N-nosyl aziridines, the powerful electronic activation often directs the nucleophile to the more electronically deficient carbon, even if it is more sterically hindered, though this is a delicate balance.

Synthetic Applications & Comparative Reactivity

The enhanced reactivity of N-nosyl aziridines makes them highly valuable in synthesis. They can participate in reactions that are sluggish or completely unsuccessful with less activated aziridines.

Comparative Reactivity Data

The following table summarizes the general reactivity differences observed between aziridines activated with different N-sulfonyl groups.

Activating GroupStructureRelative Ring-Opening RateTypical Reaction ConditionsNucleophile Scope
N-Tosyl (Ts) Ar-SO₂- (Ar = 4-Me-Ph)1 (Baseline)Elevated temperatures, strong nucleophilesModerate
N-Nosyl (Ns) Ar-SO₂- (Ar = 4-NO₂-Ph)~50-60x faster[4]Room temperature, milder nucleophilesBroad[4][12]
N-Mesyl (Ms) Me-SO₂-Slower than TosylHarsher conditions requiredLimited
Case Study: Friedel-Crafts-Type Alkylation of Arenes

A powerful application demonstrating the high reactivity of nosyl-activated aziridines is their use in Friedel-Crafts-type alkylations. In a process initiated by a catalytic amount of an aminium radical-cation salt (e.g., Magic Blue), activated aziridines undergo S_N2-type nucleophilic ring-opening with electron-rich arenes and heteroarenes.[12] This reaction proceeds rapidly to furnish 2,2-diarylethylamines, which are important structural motifs in medicinal chemistry.[12] The use of a nosyl group is advantageous here, facilitating the reaction under mild conditions.

Experimental Protocols

Disclaimer: These protocols are adapted from published literature and should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 1-((4-nitrophenyl)sulfonyl)aziridine-2-carboxylate

This protocol describes the synthesis of a nosyl-activated aziridine-2-carboxylate from a trityl-protected precursor, adapted from literature procedures.[9]

G start Methyl (S)-1-tritylaziridine- 2-carboxylate in CHCl₃/MeOH step1 1. Cool to 0 °C start->step1 step2 2. Add Trifluoroacetic Acid (TFA) dropwise for deprotection step1->step2 step3 3. Stir at 0 °C, then warm to RT step2->step3 step4 4. Add Triethylamine (Et₃N) and 4-nitrobenzenesulfonyl chloride step3->step4 step5 5. Stir at RT until completion (TLC) step4->step5 workup 6. Aqueous Work-up & Extraction step5->workup purify 7. Column Chromatography workup->purify product Final Product: Methyl 1-nosylaziridine- 2-carboxylate purify->product

Caption: Workflow for the synthesis of an N-nosyl-activated aziridine.

Step-by-Step Methodology:

  • Deprotection: Dissolve methyl (S)-(-)-1-tritylaziridine-2-carboxylate (1.0 eq) in a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH). Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, ~16 eq) dropwise while maintaining the temperature.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the removal of the trityl group by Thin Layer Chromatography (TLC).

  • Nosylation: Once deprotection is complete, cool the reaction mixture back to 0 °C. Carefully add triethylamine (Et₃N, ~3.0 eq) to neutralize the acid, followed by the addition of 4-nitrobenzenesulfonyl chloride (1.1 eq).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the product by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-nosyl aziridine product.

Protocol 2: Nucleophilic Ring-Opening with an Electron-Rich Arene

This protocol outlines a general procedure for the ring-opening of an activated aziridine with an electron-rich arene like 1,3,5-trimethoxybenzene, adapted from literature.[12]

Step-by-Step Methodology:

  • Setup: To an oven-dried vial under an inert atmosphere (e.g., Argon), add the N-nosyl aziridine (1.0 eq), the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 2.0 eq), and the catalyst "Magic Blue" (tris(4-bromophenyl)ammoniumyl hexachloroantimonate, 0.1 eq).

  • Reaction: Dissolve the solids in a dry, non-polar solvent such as dichloromethane (DCM). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting aziridine. The reaction is often complete within a few hours.

  • Quenching & Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the desired 2,2-diarylethylamine product.

Conclusion and Future Outlook

The 4-nitrophenyl group, particularly as a component of the nosyl activating group, exerts a powerful electronic influence on the aziridine ring. By significantly increasing the electrophilicity of the ring carbons through strong inductive and resonance effects, it dramatically accelerates the rate of nucleophilic ring-opening reactions.[4][10] This allows for the use of a broader substrate scope and milder reaction conditions compared to other activating groups. The principles and protocols outlined in this guide demonstrate the utility of N-(4-nitrophenyl) activated aziridines as versatile and highly reactive intermediates. For researchers in organic synthesis and drug development, mastering the chemistry of these activated systems opens the door to efficient and elegant constructions of complex, nitrogen-containing molecules with significant biological potential.

References

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  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. LOCKSS.
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  • Advances in the Chemistry of Oxaziridines. ACS Publications.
  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois chemistry.
  • Alkylative Aziridine Ring-Opening Reactions. PMC.
  • Synthesis and Applications of Vinylaziridines and Ethynylaziridines. ACS Publications.
  • Aziridines. Wikipedia.
  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
  • Aziridines. Ghent University.
  • B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. Organic Chemistry Portal.
  • Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing.
  • Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC.
  • Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv.
  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC.
  • Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Semantic Scholar.
  • Alkylative Aziridine Ring-Opening Reactions. MDPI.
  • Aziridines in Synthesis. Baran Lab.
  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv.
  • Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate.
  • N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups. Benchchem.
  • A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI.
  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. OUCI.
  • Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM). ResearchGate.
  • Research Interests. Computational Nanochemistry Lab - Pusan National University.
  • Computational Study of the Electronic Structures of Some Antibiotics. ijirset.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI.

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Foundational

Thermodynamic stability and physicochemical properties of [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Executive Summary [3-(4-Nitrophenyl)aziridin-2-yl]methanol is a highly functionalized, three-membered nitrogen heterocycle. Its structural architecture—combining a highly strained aziridine core, a strongly electron-with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[3-(4-Nitrophenyl)aziridin-2-yl]methanol is a highly functionalized, three-membered nitrogen heterocycle. Its structural architecture—combining a highly strained aziridine core, a strongly electron-withdrawing 4-nitrophenyl moiety, and a hydrogen-bonding hydroxymethyl group—creates a complex thermodynamic and physicochemical profile. This technical whitepaper provides an in-depth analysis of the compound's stability, regioselective reactivity, and the experimental methodologies required for its rigorous preclinical characterization.

Structural and Thermodynamic Foundations

The thermodynamic stability of[3-(4-Nitrophenyl)aziridin-2-yl]methanol is governed by the interplay of ring strain and substituent electronic effects, which dictate its degradation pathways and shelf-life[1].

Aziridine Ring Strain and Enthalpic Penalty

The aziridine ring is characterized by significant angle and torsional strain, possessing an inherent ring strain energy of approximately 27 kcal/mol[2]. This high ground-state energy provides a strong thermodynamic driving force for ring-opening reactions. The C–C and C–N bonds in the ring are elongated and polarized, making the system highly susceptible to nucleophilic attack, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid[3].

Electronic Perturbation by the 4-Nitrophenyl Moiety

In typical styrene-derived (benzylic) aziridines, acid-catalyzed ring opening proceeds via an SN​1 -like mechanism, with nucleophilic attack occurring predominantly at the benzylic carbon (C3) due to the stabilization of the developing positive charge by the phenyl ring.

However, the presence of the 4-nitrophenyl group fundamentally alters this causality. The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects ( σp​=0.78 ). This severe electron depletion destabilizes any transient carbocation character at the C3 benzylic position. Consequently, the transition state for C3 cleavage is thermodynamically disfavored, often shifting the regioselectivity toward an SN​2 -like attack at the less sterically hindered C2 position, or requiring significantly harsher conditions to force C3 cleavage[3][4].

Intramolecular Hydrogen Bonding

The hydroxymethyl group (-CH₂OH) at the C2 position introduces a hydrogen bond donor capable of interacting with the aziridine nitrogen. In non-polar environments, this intramolecular hydrogen bonding forms a pseudo-five-membered ring, which slightly stabilizes the ground state and reduces the basicity of the nitrogen lone pair, thereby increasing the activation energy required for spontaneous thermal degradation.

Physicochemical Properties

Understanding the physicochemical parameters is critical for formulation and assay development. The table below synthesizes the predicted and derived properties of[3-(4-Nitrophenyl)aziridin-2-yl]methanol based on its structural motifs and analogous compounds[5][6].

PropertyEstimated ValueMechanistic Rationale
Molecular Weight 194.19 g/mol Standard atomic mass calculation ( C9​H10​N2​O3​ ).
LogP (Octanol/Water) 0.8 – 1.2The hydrophobic 4-nitrophenyl group is counterbalanced by the polar hydroxymethyl and aziridine nitrogen.
pKa (Conjugate Acid) 6.5 – 7.2The strongly electron-withdrawing 4-nitrophenyl group decreases the electron density on the aziridine nitrogen, lowering its pKa compared to unsubstituted aziridines (~8.0).
Topological Polar Surface Area ~81 ŲContributions from the nitro group, hydroxyl oxygen, and aziridine nitrogen ensure moderate membrane permeability.
Aqueous Solubility Moderate (pH > 7.5)Solubility is enhanced by the hydroxymethyl group, but the compound is prone to rapid hydrolysis in acidic aqueous media (pH < 6.0).

Reactivity and Ring-Opening Kinetics

The kinetic stability of the compound is highly pH-dependent. Under acidic conditions, protonation of the aziridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO), drastically accelerating nucleophilic ring opening[7][8].

Because of the electronic deactivation by the 4-nitrophenyl group, the regioselectivity of nucleophilic attack is highly sensitive to the steric bulk of the incoming nucleophile and the exact pH of the system. The diagram below illustrates the divergent kinetic pathways.

R A Protonated Aziridine [3-(4-Nitrophenyl)aziridin-2-yl]methanol B Path A: SN2 Attack at C2 (Sterically Accessible) A->B Nucleophile Addition (Kinetic Control) C Path B: Attack at C3 (Benzylic, Electronically Disfavored) A->C Carbocation Destabilized by 4-NO2 Group D C2-Opened Product (Major Pathway) B->D E C3-Opened Product (Minor/Suppressed Pathway) C->E

Fig 1: Regioselective ring-opening pathways dictated by the 4-nitrophenyl electronic effects.

Experimental Workflows & Protocols

To rigorously establish the thermodynamic and kinetic stability of[3-(4-Nitrophenyl)aziridin-2-yl]methanol, the following self-validating experimental protocols must be employed.

W S1 Step 1: Sample Prep (Lyophilization & Weighing) S2 Step 2: DSC Analysis (10°C/min, N2 Atmosphere) S1->S2 Thermal Stability S3 Step 3: Forced Degradation (pH 2.0 - 10.0 Buffers) S1->S3 Solution Stability S5 Step 5: Data Synthesis (Arrhenius Plot & t1/2 Calc) S2->S5 Enthalpy Data S4 Step 4: HPLC-UV/Vis (Kinetic Sampling at 254 nm) S3->S4 Aliquot Sampling S4->S5 Rate Constants (k)

Fig 2: End-to-end experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Thermodynamic Stability Assessment via DSC

Differential Scanning Calorimetry (DSC) is utilized to measure the enthalpic release associated with the thermal degradation (ring-opening) of the aziridine core.

  • Calibration: Run an empty aluminum pan as a baseline to ensure the thermal sensor is free of artifacts. This creates a self-validating baseline for accurate integration.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of lyophilized [3-(4-Nitrophenyl)aziridin-2-yl]methanol into a standard aluminum DSC pan and crimp sequentially.

  • Thermal Method: Equilibrate at 25°C. Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min). Rationale: A 10°C/min rate ensures thermal equilibrium within the sample while providing a sharp, easily integrable exothermic peak for the ring-opening event, preventing oxidative degradation from skewing the enthalpy data.

  • Data Analysis: Calculate the onset temperature ( Tonset​ ) and the total enthalpy of decomposition ( ΔHdec​ ) by integrating the primary exothermic peak.

Protocol 2: Kinetic Profiling via HPLC-UV/Vis

To determine the half-life ( t1/2​ ) and degradation kinetics in solution, an isocratic HPLC method is utilized.

  • Buffer Preparation: Prepare a series of 50 mM phosphate buffers adjusted to pH 4.0, 7.4, and 9.0.

  • Mobile Phase: 60:40 Acetonitrile : Water (buffered with 0.1% Formic Acid or Ammonium Acetate depending on target pH). Rationale: Unbuffered mobile phases cause localized pH shifts during the chromatographic run, leading to on-column aziridine degradation and severe peak tailing.

  • Sample Incubation: Dissolve the compound in DMSO to create a 10 mM stock. Spike the stock into the respective buffers to a final concentration of 100 µM. Incubate at 37°C.

  • Sampling & Quenching: Withdraw 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins). Immediately quench the reaction by diluting 1:1 with ice-cold acetonitrile containing an internal standard (e.g., 4-nitroanisole).

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Monitor absorbance at 254 nm (optimal for the 4-nitrophenyl chromophore).

  • Kinetic Modeling: Plot ln(Areat​/Area0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ) and calculate t1/2​=ln(2)/kobs​ .

References

  • Yudin, A. K. (2006). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.[Link]

  • Matsukawa, S., & Mouri, Y. (2015). "A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst". Molecules, 20(10), 18482-18495.[Link]

  • Movassagh, B. (2011). "Regioselective ring-opening of aziridines with diselenides and disulfides using the Zn/AlCl3 system". Journal of Sulfur Chemistry, 32(2), 117-122.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13749699, 2-(4-Nitrophenyl)aziridine". PubChem.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Chemoselective Catalytic Reduction of the Nitro Group in [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Abstract The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals and advanced materials. This application note provides a detailed guide for the che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals and advanced materials. This application note provides a detailed guide for the chemoselective reduction of the nitro group in [3-(4-Nitrophenyl)aziridin-2-yl]methanol, a substrate containing a sensitive, strained aziridine ring. The primary challenge lies in preserving the integrity of the aziridine moiety, which is susceptible to reductive ring-opening (hydrogenolysis). We present two robust protocols—catalytic hydrogenation using a hydrogen balloon and catalytic transfer hydrogenation (CTH)—that prioritize mild reaction conditions to achieve high yields of the desired [3-(4-Aminophenyl)aziridin-2-yl]methanol while minimizing side-product formation. This guide is intended for researchers, chemists, and drug development professionals seeking reliable methods for this delicate transformation.

Introduction: The Chemoselectivity Challenge

Aromatic amines are critical intermediates in organic synthesis.[1] Catalytic hydrogenation is a preferred method for reducing nitroarenes due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[2] The substrate , [3-(4-Nitrophenyl)aziridin-2-yl]methanol, presents a significant synthetic challenge. In addition to the nitro group, it contains a three-membered aziridine ring. This ring is highly strained (~26-27 kcal/mol) and prone to cleavage, particularly at the benzylic C-N bond, under standard hydrogenation conditions.[3]

Aggressive catalysts (e.g., Raney® Nickel), high hydrogen pressure, or elevated temperatures can lead to non-selective reduction, cleaving the aziridine ring to yield undesired amino alcohol byproducts.[4] Therefore, the central objective is to identify and optimize catalytic systems that operate under mild conditions, ensuring the selective reduction of the nitro group while preserving the fragile heterocyclic core.

StartNode [3-(4-Nitrophenyl)aziridin-2-yl]methanol (Substrate) Reaction1 Chemoselective Nitro Reduction (Mild Conditions) StartNode->Reaction1 [H] Reaction2 Hydrogenolysis (Harsh Conditions) StartNode->Reaction2 [H] DesiredProduct [3-(4-Aminophenyl)aziridin-2-yl]methanol (Desired Product) SideProduct Ring-Opened Byproduct (e.g., 2-amino-1-(4-aminophenyl)propan-1-ol) Reaction1->DesiredProduct High Selectivity Reaction2->SideProduct Low Selectivity

Caption: Reaction pathways for the reduction of the target substrate.

Recommended Catalytic Systems

To address the chemoselectivity challenge, we recommend two primary methods that utilize mild conditions and have demonstrated high functional group tolerance in similar systems.[5][6]

  • Atmospheric Catalytic Hydrogenation with Palladium on Carbon (Pd/C): This is a classic and highly effective method. By using a hydrogen balloon at atmospheric pressure and ambient temperature, the reaction's energy is kept to a minimum, which disfavors the higher-activation energy pathway of aziridine ring cleavage.[7] Pd/C is an efficient catalyst for nitro group reductions.[8]

  • Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate: CTH offers a significant safety and operational advantage by avoiding the use of pressurized, flammable hydrogen gas.[9] Ammonium formate, in the presence of Pd/C, decomposes to generate hydrogen in situ, providing a gentle and controlled source of the reductant.[10][11] This method is renowned for its excellent chemoselectivity.[12]

Safety Imperatives for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards that require strict adherence to safety protocols.

  • Pyrophoric Catalysts: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use when they are dry and saturated with hydrogen. They can ignite flammable solvents upon exposure to air.[13][14]

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air over a wide range of concentrations (4-75%). All operations must be conducted in a certified chemical fume hood.[15][16]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen to eliminate oxygen and prevent the formation of an explosive mixture.[13][17]

  • Catalyst Filtration: After the reaction, the catalyst must be filtered carefully. The standard procedure is to filter the reaction mixture through a pad of Celite®. The filter cake should never be allowed to dry in the air. It should be kept wet with solvent (or water) and immediately transferred to a designated, clearly labeled waste container for used catalysts.[14][16]

  • Pressure Equipment: For reactions above atmospheric pressure, a high-pressure reactor (e.g., a Parr shaker) must be used behind a blast shield. The equipment must be regularly inspected and operated only by trained personnel.[15][17]

Detailed Experimental Protocols

The following protocols are designed for a 1.0 mmol scale reaction. They should be adapted accordingly for different scales.

Protocol A: Atmospheric Hydrogenation using H₂/Pd/C

This protocol employs a hydrogen balloon to maintain a constant, low pressure of H₂ gas, making it suitable for standard laboratory glassware.

Materials:

  • [3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 mmol, 194.2 mg)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 mol% Pd, ~21 mg)

  • Methanol (ACS grade, 10 mL)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for purging)

  • Celite® 545

  • Two- or three-neck round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Hydrogen-filled balloon with a gas inlet adapter/three-way stopcock

  • Vacuum/inert gas manifold

Step-by-Step Procedure:

  • Vessel Preparation: Add the 10% Pd/C catalyst (21 mg) to a 50 mL three-neck flask containing a magnetic stir bar.

  • Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[14]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (10 mL). Stir to create a suspension. Dissolve the [3-(4-Nitrophenyl)aziridin-2-yl]methanol (194.2 mg) in a small amount of methanol and add it to the flask via syringe.

  • Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen from the balloon. Ensure the balloon remains affixed to the flask to maintain a slight positive pressure of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. A good vortex is necessary to ensure proper mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take an aliquot, briefly switch the atmosphere back to nitrogen, withdraw a sample, and then re-establish the hydrogen atmosphere.[14] The reaction is typically complete within 2-6 hours.

  • Work-up and Catalyst Removal: a. Once the reaction is complete, purge the flask with nitrogen for 5-10 minutes to remove all residual hydrogen. b. Prepare a small plug of Celite® in a Hirsch or Büchner funnel and wet it with methanol. c. Under a flow of nitrogen if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[9] d. Wash the Celite pad with additional methanol (2 x 5 mL) to ensure all product is collected. e. CRITICAL SAFETY STEP: Immediately quench the catalyst on the Celite pad with water and transfer the wet slurry to a designated hazardous waste container.[16]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, [3-(4-Aminophenyl)aziridin-2-yl]methanol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate/Pd/C

This protocol avoids the use of hydrogen gas, making it operationally simpler and safer.

Materials:

  • [3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 mmol, 194.2 mg)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 mol% Pd, ~21 mg)

  • Ammonium Formate (HCOONH₄) (5.0 mmol, 315.3 mg, 5 equivalents)

  • Methanol (ACS grade, 15 mL)

  • Celite® 545

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the [3-(4-Nitrophenyl)aziridin-2-yl]methanol (194.2 mg), ammonium formate (315.3 mg), and methanol (15 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (21 mg) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C). The reaction is often accompanied by gas evolution (CO₂ and NH₃). Ensure the setup is not sealed and is vented into the fume hood.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. CTH reactions are often complete within 1-3 hours.[10]

  • Work-up and Catalyst Removal: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Prepare a Celite® plug as described in Protocol A. c. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. d. Wash the Celite pad with methanol (2 x 5 mL). e. CRITICAL SAFETY STEP: Quench the used catalyst with water and dispose of it in the appropriate waste container.[16]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product will contain residual ammonium salts.

  • Purification: Purify the residue by flash column chromatography. Alternatively, perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution to remove salts, followed by drying the organic layer, concentrating, and chromatographing.

Experimental Workflow and Data Summary

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation A Add Catalyst & Substrate to Flask B Purge with Inert Gas (Protocol A) A->B C Add Solvent B->C D Introduce Reductant (H₂ Balloon or NH₄HCO₂) C->D E Stir at Set Temperature (RT or Reflux) D->E F Monitor by TLC/LC-MS E->F G Cool & Purge with N₂ (if applicable) F->G H Filter through Celite to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify by Chromatography I->J

Caption: General experimental workflow for catalytic hydrogenation.

Table 1: Comparison of Recommended Reduction Protocols

ParameterProtocol A: H₂/Pd/CProtocol B: CTH (Ammonium Formate)
Hydrogen Source H₂ Gas (Balloon)Ammonium Formate (in situ)
Pressure Atmospheric (~1 atm)Atmospheric
Temperature Room Temperature (~20-25 °C)Reflux (~65-70 °C in MeOH)
Key Equipment Vacuum/Inert Gas Manifold, H₂ BalloonReflux Condenser, Heating Mantle
Primary Safety Hazard Flammable H₂ gas, pyrophoric catalystPyrophoric catalyst, solvent fumes
Typical Reaction Time 2 - 6 hours1 - 3 hours
Selectivity Profile Excellent under mild conditionsExcellent, often considered milder
Work-up Complexity Straightforward filtration and concentrationFiltration followed by removal of salts

Conclusion

The chemoselective reduction of the nitro group in [3-(4-Nitrophenyl)aziridin-2-yl]methanol can be successfully achieved with high fidelity by employing mild catalytic conditions. Both atmospheric hydrogenation with H₂/Pd/C and catalytic transfer hydrogenation with ammonium formate/Pd/C are excellent methods that minimize the risk of aziridine ring hydrogenolysis. The choice between the two protocols may depend on the available equipment and safety infrastructure. CTH is often preferred for its operational simplicity and for avoiding the handling of hydrogen gas. In all cases, strict adherence to safety protocols for handling pyrophoric catalysts is mandatory.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. Benchchem.
  • Nanjing Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing Hjchem.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Publications.
  • University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Benchchem.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Environmental Health and Safety.
  • Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups. Benchchem.
  • University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Department of Chemistry.
  • S. K. De. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6885-6887. ACS Publications.
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23, 8114-8118. Organic Chemistry Portal.
  • Stolle, A., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • FUJIFILM Wako Chemicals. (n.d.). Chemoselective Reduction catalysts. FUJIFILM Wako Chemicals.
  • Anonymous. (2026, March 11). REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKE. Technical Disclosure Commons.
  • Blaser, H.-U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. SciSpace.
  • Studer, M., et al. (2009). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate.
  • Benchchem. (n.d.). A Comprehensive Guide to Aziridine Synthesis: Methods, Mechanisms, and Applications. Benchchem.

Sources

Application

Application Notes and Protocols: Nucleophilic Addition of Organometallic Reagents to [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic ring-opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol using organometallic reagents. The regioselective addit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic ring-opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol using organometallic reagents. The regioselective addition of carbon nucleophiles to activated aziridine rings is a powerful transformation for synthesizing complex β-amino alcohols, which are valuable chiral building blocks in pharmaceutical and materials science. This document explores the underlying mechanisms, provides field-proven insights into experimental design, and offers step-by-step protocols for reactions involving organocuprates, Grignard reagents, and organolithium reagents.

Introduction: The Synthetic Utility of Aziridine Ring-Opening

Aziridines, three-membered nitrogen-containing heterocycles, are highly versatile intermediates in organic synthesis. The inherent ring strain (approx. 25 kcal/mol) makes them susceptible to nucleophilic attack, leading to the formation of valuable 1,2-difunctionalized amine derivatives. The substrate at the core of this guide, [3-(4-Nitrophenyl)aziridin-2-yl]methanol, possesses two key features: a 4-nitrophenyl group that electronically activates the C3 position and a hydroxymethyl group at C2, providing a handle for further synthetic elaboration. The crystal structure of the related (2R,3R) enantiomer has been resolved, confirming the cis-disposition of the substituents.[1]

The nucleophilic ring-opening of such aziridines is a regio- and stereospecific process, typically proceeding via an S(N)2 mechanism.[2] This allows for precise control over the stereochemistry of the resulting acyclic product, which is critical in drug development. However, N-H aziridines, such as our target molecule, are generally less reactive than their N-activated counterparts (e.g., N-sulfonyl or N-acyl).[3][4] Therefore, activation of the aziridine nitrogen, typically through protonation or coordination to a Lewis acid, is a prerequisite for successful ring-opening with organometallic reagents.[5][6][7][8][9] This in situ formation of a reactive aziridinium ion is the pivotal step that facilitates the subsequent nucleophilic attack.[10][11]

This guide will focus on three major classes of organometallic nucleophiles, detailing the specific considerations and protocols for each.

Core Mechanism: Activation and Regioselective Attack

The reaction proceeds in two key stages: Lewis acid-mediated activation of the aziridine ring followed by a regioselective nucleophilic attack. The 4-nitrophenyl group at C3 is strongly electron-withdrawing, which polarizes the C-N bonds and influences the site of nucleophilic attack.

Generally, the attack is favored at the most electrophilic and least sterically hindered carbon atom. For the [3-(4-Nitrophenyl)aziridin-2-yl]methanol system, two pathways are possible:

  • Path A (C3 Attack): Nucleophilic attack at the benzylic C3 position. This is often electronically favored due to the proximity of the electron-withdrawing 4-nitrophenyl group, which can stabilize the partial negative charge that develops on the nitrogen in the transition state.

  • Path B (C2 Attack): Nucleophilic attack at the C2 position, adjacent to the hydroxymethyl group. This pathway may be influenced by steric factors and potential chelation of the organometallic reagent with the hydroxyl group and the nitrogen atom.

The choice of organometallic reagent and Lewis acid can significantly influence this regioselectivity. "Soft" nucleophiles like organocuprates often favor attack at the least substituted carbon (C2 in a terminal aziridine), whereas "harder" nucleophiles may exhibit different selectivity.[3]

Aziridine_Ring_Opening cluster_0 Activation Step cluster_1 Nucleophilic Addition cluster_2 Workup Start [3-(4-Nitrophenyl)aziridin-2-yl]methanol Activated Activated Aziridinium-Lewis Acid Complex Start->Activated Coordination LA Lewis Acid (e.g., BF3·OEt2, Cu(OTf)2) LA->Activated Product_A Product A (C3 Attack) Activated->Product_A Path A (SN2 Attack at C3) Product_B Product B (C2 Attack) Activated->Product_B Path B (SN2 Attack at C2) Organometallic Organometallic Reagent (R-M) Organometallic->Product_A Organometallic->Product_B Final_Product_A Final β-Amino Alcohol A Product_A->Final_Product_A Final_Product_B Final β-Amino Alcohol B Product_B->Final_Product_B Workup Aqueous Quench (e.g., sat. NH4Cl) Workup->Final_Product_A Workup->Final_Product_B

Caption: General workflow for Lewis acid-mediated ring-opening of aziridines.

Protocols for Nucleophilic Addition

The following protocols are designed as robust starting points for the ring-opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. Safety Note: Organometallic reagents are highly reactive, often pyrophoric, and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Method 1: Organocuprate (Gilman Reagent) Addition

Organocuprates (R₂CuLi) are relatively soft nucleophiles and are well-regarded for their high regioselectivity in opening activated aziridines, often attacking the least substituted carbon.[3] Their lower basicity compared to organolithiums or Grignards can also minimize side reactions.[12] For the target substrate, this would likely favor attack at C2. The addition of a Lewis acid like BF₃·OEt₂ is often necessary to enhance the reactivity of the aziridine.[12]

Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)-3-phenylpropan-1-ol via Phenylcuprate Addition

Materials:

  • [3-(4-Nitrophenyl)aziridin-2-yl]methanol

  • Copper(I) Iodide (CuI)

  • Phenyllithium (PhLi) in cyclohexane/ether

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a stream of nitrogen.

  • Cuprate Formation:

    • To the flask, add CuI (1.1 equivalents).

    • Cool the flask to -40 °C (acetonitrile/dry ice bath).

    • Slowly add anhydrous THF via syringe.

    • Add a solution of PhLi (2.2 equivalents) dropwise, maintaining the temperature below -30 °C. The solution will typically change color, indicating the formation of the lithium diphenylcuprate. Stir the resulting suspension for 30 minutes at this temperature.

  • Substrate Addition:

    • In a separate flame-dried flask, dissolve [3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C (acetone/dry ice bath).

    • Slowly add BF₃·OEt₂ (1.2 equivalents) dropwise. Stir for 15 minutes to allow for the formation of the aziridine-Lewis acid complex.

  • Ring-Opening Reaction:

    • Transfer the cold aziridine-BF₃ solution to the cuprate suspension via a cannula, keeping the reaction temperature below -30 °C.

    • Allow the reaction to stir at -30 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -30 °C.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterValueRationale
Nucleophile Lithium DiphenylcuprateSoft nucleophile, promotes high regioselectivity.[12]
Lewis Acid BF₃·OEt₂Activates the aziridine ring for nucleophilic attack.[12]
Temperature -78 °C to -30 °CMaintains the stability of the cuprate and controls reactivity.
Solvent Anhydrous THFApolar aprotic solvent, standard for organometallic reactions.
Quenching Agent Sat. aq. NH₄ClMildly acidic quench to protonate the resulting alkoxide and decompose the copper salts.
Method 2: Grignard Reagent Addition

Grignard reagents (RMgX) are harder, more reactive nucleophiles than cuprates.[13] Their reaction with aziridines often requires Lewis acid catalysis and can sometimes lead to mixtures of regioisomers or rearranged products.[14][15] The presence of the free hydroxyl group on the substrate could also complicate the reaction by consuming the Grignard reagent through deprotonation. Therefore, using an excess of the Grignard reagent is advisable.

Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)-3-methylbutan-1-ol via Isopropylmagnesium Chloride Addition

Materials:

  • [3-(4-Nitrophenyl)aziridin-2-yl]methanol

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • Copper(I) Cyanide (CuCN) (catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Glassware and Reagent Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add [3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 equivalent) and a catalytic amount of CuCN (0.1 equivalents).

  • Solvent Addition: Add anhydrous THF and cool the resulting solution to 0 °C in an ice bath.

  • Grignard Addition:

    • Slowly add the solution of i-PrMgCl (2.5 equivalents) dropwise over 30 minutes. The excess is required to deprotonate the hydroxyl and aziridine N-H protons before addition occurs.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring by TLC. Gentle heating to 40-45 °C may be required to drive the reaction to completion.[10]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

ParameterValueRationale
Nucleophile Isopropylmagnesium ChlorideHard, readily available organometallic nucleophile.[13]
Catalyst CuCN (catalytic)Can improve yields and regioselectivity in Grignard additions to strained rings.
Stoichiometry 2.5 equivalentsExcess is needed to account for acidic protons on the substrate.
Temperature 0 °C to RT/45 °CInitial cooling controls the exothermic deprotonation; heating may be needed for ring-opening.[10]
Solvent Anhydrous THFStandard ethereal solvent for Grignard reactions.[16]
Method 3: Organolithium Reagent Addition

Organolithium reagents (RLi) are the most reactive and basic of the three classes discussed.[17] This high reactivity can be a double-edged sword, potentially leading to low selectivity and side reactions, such as deprotonation at the benzylic C3 position. The reaction must be performed at very low temperatures to maintain control.

Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)pentan-1-ol via n-Butyllithium Addition

Materials:

  • [3-(4-Nitrophenyl)aziridin-2-yl]methanol

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Initial Setup: In a flame-dried, three-necked flask under nitrogen, dissolve [3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add n-BuLi solution (2.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is often observed.

    • The excess reagent is crucial for deprotonating the acidic protons before any nucleophilic addition can occur.[10]

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC, quenching aliquots in saturated NH₄Cl before analysis.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the very slow addition of saturated aqueous NH₄Cl.

    • Allow the flask to warm to room temperature.

    • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

    • Extract three times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify via column chromatography.

ParameterValueRationale
Nucleophile n-ButyllithiumHighly reactive, strong nucleophile and base.[17]
Stoichiometry 2.5 equivalentsEssential to overcome the acidic protons of the substrate.
Temperature -78 °CCritical for controlling the high reactivity and preventing side reactions.
Solvent Anhydrous Diethyl EtherApolar aprotic solvent suitable for organolithium reactions.

Experimental Workflow and Logic

The successful execution of these protocols hinges on a logical workflow that prioritizes the inert conditions necessary for handling organometallic reagents.

Sources

Method

Application Note: Chemoselective Derivatization of the Hydroxymethyl Group in [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Preservation of the highly strained aziridine heterocycle during primary hydroxyl derivatization.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Preservation of the highly strained aziridine heterocycle during primary hydroxyl derivatization.

Mechanistic Rationale: The Aziridine-Hydroxyl Dichotomy

Working with [3-(4-Nitrophenyl)aziridin-2-yl]methanol presents a classic chemoselectivity challenge in synthetic organic chemistry. The molecule features two competing reactive centers: a primary hydroxymethyl group (-CH₂OH) that acts as a competent nucleophile, and a highly strained three-membered aziridine ring (~27 kcal/mol ring strain) that is exceptionally susceptible to electrophilic activation and subsequent nucleophilic ring-opening[1].

The presence of the 4-nitrophenyl group at the C3 position exerts a strong electron-withdrawing effect (-I, -M). While this slightly stabilizes the unprotonated aziridine against spontaneous degradation, it dramatically increases the electrophilicity of the aziridine carbons once the nitrogen is protonated. Under acidic conditions (e.g., Trifluoroacetic acid or Lewis acids like BF₃·OEt₂), the aziridine nitrogen is rapidly protonated to form an aziridinium intermediate. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), triggering rapid, regioselective ring-opening by any available nucleophile—including the solvent or the substrate's own hydroxyl group[2].

The Causality of Reagent Selection: To successfully derivatize the hydroxyl group (e.g., via O-silylation or O-acylation), one must strictly avoid Brønsted and Lewis acids. The protocols below utilize mild, non-nucleophilic bases and neutral coupling agents to functionalize the hydroxyl group while keeping the aziridine nitrogen strictly unprotonated, thereby preserving the heterocycle[3].

Chemoselectivity Start [3-(4-Nitrophenyl)aziridin-2-yl]methanol (Target Substrate) PathSilyl O-Silylation (TBSCl, Imidazole, DMF) Start->PathSilyl Mild Base PathAcyl Steglich Acylation (R-COOH, DCC, DMAP) Start->PathAcyl Neutral PathAcid Acidic Conditions (e.g., TFA, Lewis Acids) Start->PathAcid Acidic ProdSilyl O-Silyl Ether (Aziridine Intact) PathSilyl->ProdSilyl ProdAcyl O-Acyl Ester (Aziridine Intact) PathAcyl->ProdAcyl ProdDegrade Aziridinium Ion Ring-Opened Byproduct PathAcid->ProdDegrade

Chemoselective derivatization pathways for hydroxymethyl aziridines versus degradation routes.

Experimental Workflows & Protocols

Protocol A: Chemoselective O-Silylation (TBS Protection)

Purpose: Conversion of the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether. Causality: Imidazole acts dually as a mild base to scavenge the HCl byproduct and as a nucleophilic catalyst to activate TBSCl, forming a highly reactive N-silylmidazolium intermediate. The pKa of imidazole (~7.0) is insufficient to deprotonate the aziridine nitrogen or trigger base-catalyzed ring-opening, ensuring absolute chemoselectivity[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add [3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 mmol, 194 mg) and anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Catalyst Addition: Add Imidazole (2.5 mmol, 170 mg) to the stirring solution. Stir for 5 minutes at 0 °C (ice bath) to ensure complete dissolution.

  • Reagent Addition: Dissolve TBSCl (1.2 mmol, 181 mg) in 2.0 mL of anhydrous DMF. Add this solution dropwise over 10 minutes to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

Self-Validating Checkpoint: This protocol is self-validating via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR). On TLC, the highly polar starting material will completely convert to a lipophilic product with a significantly higher R_f value. In ¹H-NMR, the success of the reaction is validated by the appearance of a large singlet at ~0.9 ppm (9H, t-butyl) and ~0.1 ppm (6H, dimethyl). Crucially, the preservation of the aziridine ring is confirmed by the retention of the highly shielded ring protons (multiplets between δ 2.2–2.8 ppm). If acid-catalyzed ring-opening had occurred, these protons would shift drastically downfield (> δ 3.5 ppm) due to the loss of ring strain shielding.

Protocol B: Mild Steglich O-Acylation (Esterification)

Purpose: Coupling of the primary hydroxyl group with a carboxylic acid to form an ester. Causality: Traditional Fischer esterification requires strong acid catalysis, which is catastrophic for aziridines[1]. Steglich esterification circumvents this by using N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst. This neutral-to-mildly-basic environment completely suppresses aziridinium formation.

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve the target Carboxylic Acid (1.1 mmol) and[3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg) and cool the mixture to 0 °C.

  • Activation: Add DCC (1.1 mmol, 227 mg) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with cold DCM (10 mL).

  • Washing & Purification: Wash the filtrate with 0.5 M HCl (5 mL - briefly, to remove DMAP without ring-opening), followed immediately by saturated NaHCO₃ (10 mL) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validating Checkpoint: The immediate formation of the white DCU precipitate visually validates the activation of the carboxylic acid. Post-purification, Fourier-transform infrared spectroscopy (FT-IR) will show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, strong ester carbonyl stretch (~1735 cm⁻¹), confirming functionalization without ring degradation.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various derivatization techniques applied to[3-(4-Nitrophenyl)aziridin-2-yl]methanol, highlighting the critical impact of reaction conditions on aziridine preservation.

Derivatization MethodReagents & CatalystsSolventTempTimeExpected YieldAziridine Preservation
O-Silylation TBSCl, ImidazoleDMF0 °C to RT4 h>90%Excellent (Intact)
Steglich Acylation R-COOH, DCC, DMAPDCM0 °C to RT12 h80–85%Good (Intact)
Williamson Ether R-Br, Ag₂ODCMRT24 h60–70%Moderate (Minor opening)
Acidic Esterification R-COOH, H₂SO₄ (cat)TolueneReflux2 h<5%Poor (Complete degradation)

Note: Yields are based on isolated, chromatographically pure products. Acidic esterification results in complete conversion to the ring-opened amino alcohol byproduct.

References

  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives Source: Molecules (MDPI), 2022. URL:[Link][3]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers in Chemistry (PMC - NIH), 2023. URL:[Link][1]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity Source: Viruses (PMC - NIH), 2014. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent unwanted polymerization during [3-(4-Nitrophenyl)aziridin-2-yl]methanol storage

Technical Support Center: Troubleshooting & Handling Guide Topic: Preventing Unwanted Polymerization of[3-(4-Nitrophenyl)aziridin-2-yl]methanol During Storage Welcome to the Technical Support Center. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Handling Guide Topic: Preventing Unwanted Polymerization of[3-(4-Nitrophenyl)aziridin-2-yl]methanol During Storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling [3-(4-Nitrophenyl)aziridin-2-yl]methanol. Due to the extreme geometric strain of the three-membered nitrogen heterocycle, aziridines are notoriously unstable and prone to spontaneous ring-opening polymerization (ROP)[1]. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your compound during long-term storage.

Part 1: Mechanistic Insights & FAQs

Q1: Why does [3-(4-Nitrophenyl)aziridin-2-yl]methanol spontaneously polymerize into a viscous gel during storage? A: The degradation is driven by Cationic Ring-Opening Polymerization (CROP) . Because the nitrogen in this specific compound is unsubstituted (an "N-H" or "non-activated" aziridine), it is highly basic and susceptible to protonation by trace acids[2]. Once protonated, the aziridinium ion becomes a potent electrophile. The molecule also contains a hydroxymethyl group (-CH2OH), which acts as a strong nucleophile. This creates a dangerous bifunctional scenario: the hydroxyl oxygen (or the secondary amine) of one molecule attacks the protonated aziridine ring of another, initiating a rapid, intermolecular chain reaction that forms a branched polyether/polyamine network[3].

Q2: I stored my sample in a tightly sealed vial on the benchtop, but it still degraded. Why? A: Ambient air contains moisture and carbon dioxide ( CO2​ ). When CO2​ dissolves in trace moisture, it forms carbonic acid ( H2​CO3​ ). Even this weak acid is sufficient to protonate the aziridine nitrogen and catalyze CROP[1]. Furthermore, thermal energy at room temperature provides the activation energy necessary for the nucleophilic attack. Aziridines must be protected from both atmospheric gases and thermal energy[4].

Q3: Can I add a stabilizer to prevent this? A: Yes. Because the primary degradation pathway (CROP) is acid-catalyzed, introducing a trace amount of a base stabilizer neutralizes adventitious protons and halts the initiation step. Alkali hydroxides (like a single pellet of solid KOH or NaOH ) or a drop of an inert tertiary amine (e.g., triethylamine) are highly effective at stabilizing non-activated aziridines against spontaneous polymerization[2].

Mechanism A [3-(4-Nitrophenyl)aziridin-2-yl]methanol (Intact Monomer) B Protonated Aziridinium Ion (Activated Electrophile) A->B Trace Acid / CO2 / H2O C Nucleophilic Attack (by -OH or -NH) B->C Intermolecular Reaction D Ring-Opened Dimer C->D Ring Opening E Polymer Network (Viscous Degradant) D->E Propagation (CROP)

Fig 1. Acid-catalyzed cationic ring-opening polymerization (CROP) pathway of the aziridine monomer.

Part 2: Quantitative Storage Data

To optimize your storage strategy, compare the empirical shelf-life outcomes based on different environmental variables.

Storage TemperatureAtmosphereAdditive / StabilizerContainer TypeExpected Shelf-LifePrimary Degradation Risk
+20°C (Ambient) Ambient AirNoneClear Glass< 48 HoursCROP (Moisture/CO2), Photodegradation
+4°C (Fridge) Ambient AirNoneAmber Glass1 - 2 WeeksSlow CROP via condensation moisture
-20°C (Freezer) Argon / N2​ NoneAmber Glass3 - 6 MonthsGradual autopolymerization
-20°C (Freezer) Argon / N2​ Trace Alkali ( KOH )Amber Glass> 12 Months Highly stable; initiation halted

Part 3: Experimental Methodologies

To establish a self-validating system , you must sandwich your storage protocol between analytical purity checks. This ensures that any degradation is caught before the reagent compromises your downstream syntheses.

Protocol 1: Preparation for Long-Term Storage

Objective: Eliminate thermal, atmospheric, and acidic catalysts to prevent CROP.

  • Baseline Validation: Dissolve a 5 mg aliquot of the freshly synthesized compound in anhydrous CDCl3​ (treated with basic alumina to remove DCl traces). Run a baseline 1H NMR. Ensure the aziridine ring protons (typically multiplets between 2.0–3.0 ppm) are sharp and integrate correctly against the 4-nitrophenyl aromatic protons (7.5–8.5 ppm).

  • Stabilization: Transfer the bulk[3-(4-Nitrophenyl)aziridin-2-yl]methanol into a chemical-resistant amber glass vial[4]. Add 1-2 micro-pellets of anhydrous solid KOH (or 0.1% v/v Triethylamine) to the vial. Causality: The base acts as a sacrificial proton scavenger, preventing the formation of the highly reactive aziridinium ion[2].

  • Atmospheric Purge: Insert an Argon or dry Nitrogen line into the vial. Purge the headspace for 60 seconds to completely displace ambient O2​ , CO2​ , and moisture[1].

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent gas exchange during thermal contraction.

  • Storage: Place the vial inside a secondary desiccator jar containing Drierite (calcium sulfate) and store at -20°C.

Protocol 2: Recovery and Purity Assessment

Objective: Safely thaw and verify the integrity of the monomer before use.

  • Thawing: Remove the secondary desiccator jar from the -20°C freezer and allow it to warm to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the sample, which will trigger CROP[4].

  • Visual Inspection: Check for increased viscosity or color shifts (e.g., turning dark brown/yellow). A shift to a viscous oil or solid indicates polymeric oligomers[1].

  • Validation Check: Run a new 1H NMR using basic CDCl3​ . Compare the spectra to your baseline.

    • Pass: Sharp peaks, identical integration ratios.

    • Fail: Broad, unresolved polymeric humps in the 3.0–4.0 ppm region (indicating polyether/polyamine backbone formation). Discard the batch.

Workflow Start Purified Aziridine Monomer Check Assess Purity (1H NMR) Start->Check Stabilize Add Stabilizer (e.g., trace TEA or KOH) Check->Stabilize >95% Purity Package Aliquot into Amber Vials Stabilize->Package Purge Purge with Argon/N2 (Exclude CO2/H2O) Package->Purge Store Store at -20°C (Desiccated) Purge->Store

Fig 2. Self-validating workflow for the long-term stabilization and storage of aziridine derivatives.

References

  • MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. Available at: [Link]

  • Polymer Chemistry (RSC Publishing). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Available at: [Link]

  • PMC - NIH. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Available at:[Link]

Sources

Optimization

Optimizing reaction temperature and solvent for higher yields of[3-(4-Nitrophenyl)aziridin-2-yl]methanol

Technical Support Center: Troubleshooting Aziridination Workflows Target Molecule: [3-(4-Nitrophenyl)aziridin-2-yl]methanol Welcome to the Application Scientist Support Center. Synthesizing [3-(4-Nitrophenyl)aziridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aziridination Workflows Target Molecule: [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Welcome to the Application Scientist Support Center. Synthesizing [3-(4-Nitrophenyl)aziridin-2-yl]methanol via Rh-catalyzed nitrene transfer to p-nitrocinnamyl alcohol presents unique challenges. The strongly electron-withdrawing 4-nitro group deactivates the alkene, making the reaction highly sensitive to solvent microenvironments and thermal conditions. This guide provides field-proven, mechanistically grounded solutions to optimize your yields and stereocontrol.

Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first visualize the catalytic cycle. The reaction relies on the successful generation of an electrophilic Rh-nitrenoid species, which must overcome the electronic deactivation of the nitrophenyl substrate.

G Substrate p-Nitrocinnamyl Alcohol (Electron-Deficient Alkene) Product [3-(4-Nitrophenyl)aziridin-2-yl]methanol (Target Aziridine) Substrate->Product Aziridination NitreneSrc Nitrene Source + Oxidant (e.g., C6F5IO) Intermediate Electrophilic Rh-Nitrenoid Stabilized by HFIP NitreneSrc->Intermediate Oxidation Catalyst Rh(II) Catalyst (e.g., Rh2(esp)2) Catalyst->Intermediate Coordination Intermediate->Product Nitrene Transfer

Fig 1: Rh-catalyzed nitrene transfer pathway for [3-(4-Nitrophenyl)aziridin-2-yl]methanol synthesis.

Frequently Asked Questions (FAQs)

Q: Why is the yield of[3-(4-Nitrophenyl)aziridin-2-yl]methanol exceptionally low (<40%) when running the reaction in dichloromethane (DCM) at room temperature? A: The 4-nitro substituent is strongly electron-withdrawing, which severely deactivates the allylic alkene toward electrophilic attack by the Rh-nitrenoid intermediate. In non-coordinating solvents like DCM, the transition state energy is too high, leading to catalyst decay and off-target oxidation. By switching to a highly fluorinated, hydrogen-bond donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, pKa ~9.3), the solvent network stabilizes the Rh-nitrenoid via H-bonding. This significantly increases the nitrene's electrophilicity, driving the aziridination forward despite the deactivated alkene[1].

Q: To improve enantiomeric excess (ee), I lowered the reaction temperature to -35 °C in HFIP, but the reaction completely stalled. What mechanism causes this? A: This is a classic phase-state limitation of the oxidant. Standard hypervalent iodine oxidants like iodosylbenzene (PhIO) are polymeric networks that rely on partial dissolution to feed the catalytic cycle. At -35 °C, PhIO becomes completely insoluble, starving the system of the nitrene precursor. To maintain catalytic turnover at cryogenic temperatures, you must switch to a monomeric, highly soluble oxidant such as pentafluoroiodosylbenzene (C6F5IO). This substitution allows the reaction to proceed rapidly at -35 °C, securing both high yields and excellent stereocontrol[2].

Q: Are there any additives that can suppress catalyst degradation and improve the ee for this specific nitrophenyl derivative? A: Yes. The inclusion of a substoichiometric amount of C6F5I(OTFA)2 is highly recommended. This additive acts as a controlled, weak acid source that slowly releases trifluoroacetic acid (TFA) as the reaction progresses. The acidic microenvironment prevents the degradation of the Rh-complex and optimizes the proton-transfer dynamics during the nitrene transfer step, which is particularly beneficial for short-chain, electron-deficient substrates like p-nitrocinnamyl alcohol[2].

Optimization Data Matrix

The following table summarizes the causal relationship between solvent, temperature, and oxidant choice when synthesizing [3-(4-Nitrophenyl)aziridin-2-yl]methanol.

SolventTemp (°C)OxidantAdditiveYield (%)Enantiomeric Excess (ee %)
DCM25PhIONone3842
TFE0PhIONone6265
HFIP-10PhIONone7672
HFIP -35 C6F5IO C6F5I(OTFA)2 94 92

Standard Operating Procedure (SOP)

Self-Validating Protocol for High-Yield Aziridination

Step 1: System Preparation & Catalyst Coordination

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment.

  • Add p-nitrocinnamyl alcohol (1.0 equiv, 0.5 mmol) and the Rh(II) catalyst (e.g., Rh2(esp)2 or an ion-paired Rh(II,II) complex, 2 mol%).

  • Dissolve the mixture in anhydrous HFIP (0.2 M). Validation Check: The solution should exhibit the characteristic deep green/blue hue of the active Rh(II) dimer. If the solution turns brown, moisture has compromised the catalyst.

Step 2: Cryogenic Equilibration & Additive Introduction

  • Submerge the reaction vessel in a cryocooler or dry ice/acetone bath regulated strictly to -35 °C.

  • Stir for 15 minutes to ensure total thermal equilibration.

  • Add C6F5I(OTFA)2 (0.1 equiv) as a weak acid additive to prime the catalytic cycle[2].

Step 3: Nitrene Transfer (The Critical Step)

  • Introduce the nitrogen source (e.g., a sulfamate ester, 1.2 equiv).

  • Add the soluble oxidant C6F5IO (1.5 equiv) in three equal portions over 30 minutes. Causality: Portion-wise addition prevents a sudden spike in local oxidant concentration, mitigating non-productive nitrene dimerization.

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Validation Check: The UV-active starting material (Rf ~0.4) should smoothly convert to the more polar aziridine product (Rf ~0.2) within 4-6 hours.

Step 4: Quenching and Isolation

  • Quench the reaction at -35 °C by adding saturated aqueous Na2S2O3 (2 mL) to reduce any unreacted hypervalent iodine.

  • Warm to room temperature, dilute with EtOAc, and extract the aqueous layer.

  • Dry the organic phase over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate pure [3-(4-Nitrophenyl)aziridin-2-yl]methanol.

References

  • [2] Enantioselective Nitrene Transfer to Hydrocinnamyl Alcohols and Allylic Alcohols Enabled by Systematic Exploration of the Structure of Ion-Paired Rhodium Catalysts. NIH.gov. Available at:

  • [1] Recent updates and future perspectives in aziridine synthesis and reactivity. NIH.gov. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantioselectivity in [3-(4-Nitrophenyl)aziridin-2-yl]methanol Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. This guide is designed for researchers and drug development professionals facing challenges with poor enan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. This guide is designed for researchers and drug development professionals facing challenges with poor enantiomeric excess (ee) during the catalytic aziridination of 4-nitrocinnamyl alcohol derivatives.

Our troubleshooting framework focuses on transition-metal-catalyzed nitrene transfer (e.g., chiral Rhodium(II) or Ruthenium(II) complexes)[1][2], addressing the mechanistic root causes of stereochemical leakage.

Diagnostic Workflow for Enantioselectivity Loss

When ee drops below your target threshold (typically <90%), systematic isolation of variables is required. The following workflow illustrates the root-cause analysis path.

DiagnosticWorkflow Start Enantioselectivity Drop Detected (<90% ee) CheckCatalyst 1. Catalyst Integrity (Dimer degradation / Ligand loss?) Start->CheckCatalyst CheckSolvent 2. Solvent & Moisture (Coordination competition?) Start->CheckSolvent CheckSubstrate 3. Substrate Purity (E/Z isomerization?) Start->CheckSubstrate ActionCat Re-synthesize/Purify Catalyst Use strictly anhydrous storage CheckCatalyst->ActionCat ActionSolv Dry solvents (Karl Fischer <10 ppm) Switch to non-coordinating solvent CheckSolvent->ActionSolv ActionSub Purify 4-nitrocinnamyl alcohol Confirm >99% E-isomer CheckSubstrate->ActionSub

Caption: Diagnostic workflow for troubleshooting poor enantioselectivity in asymmetric aziridination.

Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) dropping significantly as the reaction progresses?

Root Cause: This is highly indicative of catalyst degradation or product inhibition. In Rh(II)-catalyzed aziridination, the chiral ligands (or chiral counter-cations in ion-paired systems) create a defined chiral pocket[1]. Over time, strongly coordinating byproducts (e.g., sulfonamides from the nitrene source) or the aziridine product itself can competitively bind to the metal center, displacing the chiral ligand or altering the geometry. This leads to a background racemic reaction catalyzed by the compromised metal center. Solution:

  • Lower the temperature: Run the reaction at -20 °C to 0 °C to stabilize the chiral pocket.

  • Slow addition: Add the nitrene precursor (e.g., PhI=NTs or SES-N3) via a syringe pump over 2-4 hours to keep the steady-state concentration of reactive intermediates low, preventing catalyst poisoning[3].

Q2: I am using the correct chiral catalyst, but my ee is stuck around 50-60%. What is wrong with my setup?

Root Cause: You are likely experiencing background, uncatalyzed aziridination or utilizing a coordinating solvent that disrupts the transition state. Solvents like THF or acetonitrile can coordinate to the axial sites of Rh(II) paddlewheel complexes, disrupting the delicate non-covalent interactions (hydrogen bonding) required for substrate-directed enantioselective aziridination[1]. Solution: Switch to strictly non-coordinating, non-polar solvents such as anhydrous dichloromethane (DCM) or toluene. Ensure the solvent is freshly distilled and stored over activated 4Å molecular sieves.

Q3: How does the 4-nitro group on the substrate affect the stereocontrol?

Root Cause: The 4-nitro group is strongly electron-withdrawing. This reduces the nucleophilicity of the alkene in 4-nitrocinnamyl alcohol, slowing down the desired concerted nitrene transfer. A slower primary catalytic cycle gives competing, lower-selectivity pathways (or stepwise radical pathways that allow bond rotation) more time to occur, eroding the stereochemical fidelity[4]. Solution: Increase the catalyst loading slightly (from 1 mol% to 2-3 mol%) to accelerate the desired pathway. Additionally, ensure the hydroxyl group of the substrate is free (unprotected) if you are relying on substrate-directed hydrogen bonding to the catalyst[1].

Quantitative Data: Variable Impact on Enantioselectivity

The following table summarizes the typical impact of various reaction parameters on the synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol using a standard chiral Rh(II) system.

ParameterSub-optimal ConditionOptimized ConditionTypical ee ImpactMechanistic Reason
Solvent THF / AcetonitrileAnhydrous DCM+25% to +40%Prevents axial coordination to Rh(II), preserving the chiral pocket.
Temperature 25 °C (Room Temp)-10 °C+10% to +15%Reduces background racemic reaction and tightens transition state.
Nitrene Addition Bolus (All at once)Syringe Pump (3h)+5% to +10%Prevents catalyst poisoning and dimerization of the nitrene source.
Substrate Purity 90% E-isomer>99% E-isomerDirect correlationZ-alkenes yield different diastereomers/enantiomers; stereospecificity requires isomeric purity.

Self-Validating Experimental Protocol

To establish a reliable baseline, follow this standardized, self-validating protocol for the asymmetric aziridination of (E)-3-(4-nitrophenyl)prop-2-en-1-ol.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Substrate & Catalyst Loading: Add (E)-3-(4-nitrophenyl)prop-2-en-1-ol (0.2 mmol, 1.0 equiv) and the chiral Rh(II) catalyst (e.g., Rh₂(S-TCPTTL)₄, 0.004 mmol, 2 mol%).

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed DCM. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Cooling: Cool the reaction mixture to -10 °C using a cryocooler or a salt/ice bath. Validation Check: Ensure internal temperature is stable before proceeding.

  • Nitrene Source Addition: Dissolve the nitrene precursor (e.g., SES-N3 or PhI=NTs, 0.24 mmol, 1.2 equiv) in 1.0 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over exactly 3 hours.

  • Reaction Monitoring: Stir the mixture at -10 °C for an additional 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃ (2 mL). Extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • ee Determination: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20, 1.0 mL/min, UV detection at 254 nm). Validation Check: Run a racemic standard first to ensure baseline separation of enantiomers.

References

  • Williamson, A. E. (2012). A new catalyst for asymmetric aziridination. RSC Blogs. Available at:[Link]

  • Olaizola, I., Ochoa de Retana, A. M., & de los Santos, J. M. (2025). Recent Developments in Catalytic Asymmetric Aziridination. Topics in Current Chemistry, 383:40. Available at:[Link]

  • University of Cambridge Researchers (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Available at:[Link]

  • NIH / PMC (2024). Enantioselective Nitrene Transfer to Hydrocinnamyl Alcohols and Allylic Alcohols Enabled by Systematic Exploration of the Structure of Ion-Paired Rhodium Catalysts. Available at: [Link]

Sources

Optimization

Minimizing side reactions during the ring expansion of [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)azetidin-3-ol via the ring expansion of [3-(4-nitrophenyl)aziridin-2-yl]methanol. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)azetidin-3-ol via the ring expansion of [3-(4-nitrophenyl)aziridin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation and minimize the formation of unwanted side products. The inherent strain of the aziridine ring, coupled with the electronic effects of the substituents, makes this reaction susceptible to several competing pathways.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yielding synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a ring-opened amino diol. What is causing this and how can I prevent it?

A1: The formation of an amino diol is a common side reaction that occurs when a nucleophile, often the solvent or residual water, attacks the aziridine ring, leading to cleavage of a C-N bond without subsequent intramolecular cyclization. The regioselectivity of this ring-opening is a critical factor.[2]

Causality: The aziridine ring is activated by a Lewis or Brønsted acid catalyst, which coordinates to the nitrogen atom, making the ring carbons more electrophilic. The 4-nitrophenyl group is a strong electron-withdrawing group, which can stabilize a partial positive charge at the adjacent C3 carbon. This makes C3 susceptible to nucleophilic attack. Conversely, the C2 carbon is also activated. The outcome of the reaction depends on the balance of electronic and steric factors.[2][3]

Troubleshooting & Optimization:

  • Strict Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents to minimize the presence of water, which can act as a nucleophile.[4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction outcome. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred to minimize solvent-based nucleophilic attack.

  • Catalyst Selection: The choice of Lewis or Brønsted acid is crucial. A milder Lewis acid may favor the desired intramolecular rearrangement over intermolecular attack. Experiment with a range of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) to find the optimal catalyst for your specific substrate.[2]

Q2: I am observing the formation of a dimeric or polymeric byproduct. How can I suppress this side reaction?

A2: Dimerization or polymerization can occur when a ring-opened aziridine intermediate reacts with another molecule of the starting material or another ring-opened intermediate. This is more likely to happen if the rate of the desired intramolecular cyclization is slow compared to the rate of intermolecular reactions.

Causality: The formation of these byproducts is concentration-dependent. At higher concentrations, the probability of intermolecular collisions increases, favoring dimerization and polymerization over the intramolecular ring-closing step.

Troubleshooting & Optimization:

  • High Dilution: Performing the reaction under high-dilution conditions (e.g., <0.01 M) can significantly favor the intramolecular cyclization pathway. This can be achieved by the slow addition of the starting material to a solution of the catalyst.

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of intermolecular reactions more than the desired intramolecular cyclization, thus improving the yield of the desired product.

Q3: My reaction is showing poor regioselectivity, leading to the formation of an undesired pyrrolidine byproduct. What determines the regioselectivity and how can it be controlled?

A3: The formation of a pyrrolidine derivative is indicative of a competing 5-endo-tet cyclization pathway, which can occur if the aziridine ring opens at the C2-N bond, followed by attack of the nitrogen on a transient carbocation or activated species. However, the more common issue in this specific ring expansion is the regioselectivity of the initial ring opening. The desired azetidine is formed via a 4-exo-tet cyclization.

Causality: The regioselectivity of the aziridine ring opening is governed by the stability of the resulting carbocation-like transition state.[3]

  • Attack at C3 (Desired for Azetidine Formation): Cleavage of the N-C3 bond is facilitated by the electron-withdrawing 4-nitrophenyl group, which can stabilize a positive charge at the benzylic C3 position. The subsequent intramolecular attack by the hydroxyl group on C2 forms the desired 4-membered azetidine ring.

  • Attack at C2 (Leads to Undesired Products): Cleavage of the N-C2 bond would lead to a primary carbocation, which is less stable. However, under certain conditions, this pathway can be competitive.

Troubleshooting & Optimization:

  • N-Activation: The use of an activating group on the aziridine nitrogen, such as a tosyl (Ts) or nosyl (Ns) group, can significantly influence the regioselectivity of the ring opening.[5][6] These electron-withdrawing groups enhance the electrophilicity of the ring carbons and can favor attack at a specific position.

  • Catalyst Choice: As mentioned, the Lewis acid can play a crucial role in directing the regioselectivity. Some Lewis acids may preferentially activate one carbon over the other.[2]

  • Substituent Effects: The cis-stereochemistry of the starting material, [3-(4-nitrophenyl)aziridin-2-yl]methanol, is critical.[7] This pre-organizes the molecule for the desired 4-exo-tet cyclization.

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Ring Expansion

This protocol provides a general starting point. Optimization of the catalyst, solvent, and temperature will likely be necessary.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chosen anhydrous solvent (e.g., DCM, 20 mL).

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq.) to the solvent and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • In a separate flask, dissolve [3-(4-nitrophenyl)aziridin-2-yl]methanol (1.0 eq.) in the anhydrous solvent (10 mL).

  • Slowly add the solution of the aziridine to the catalyst mixture over a period of 1-2 hours using a syringe pump to maintain high dilution.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

ParameterEffect on Desired Product YieldRecommended Action
Water Content DecreasesUse anhydrous solvents and reagents; perform under inert atmosphere.
Concentration Decreases at high concentrationsUse high-dilution conditions (<0.01 M) via slow addition.
Temperature Substrate-dependentScreen temperatures from -78 °C to room temperature.
Lewis Acid Highly influentialScreen a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃).
Solvent Can act as a competing nucleophileUse non-coordinating solvents like DCM or toluene.

Visualizing the Reaction Pathways

Ring_Expansion Start [3-(4-Nitrophenyl)aziridin-2-yl]methanol Activated Activated Aziridinium Intermediate Start->Activated Lewis Acid Desired_Product 4-(4-Nitrophenyl)azetidin-3-ol (Desired Product) Activated->Desired_Product Intramolecular Cyclization (4-exo-tet) Side_Product1 Amino Diol (Side Product) Activated->Side_Product1 Nucleophilic Attack (e.g., H₂O, Solvent) Side_Product2 Dimer/Polymer (Side Product) Activated->Side_Product2 Intermolecular Reaction

Caption: Desired vs. Competing Reaction Pathways.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem Technical Support Center.
  • Heravi, M. M., & Zadsirjan, V. (2020). Efficient regioselective ring opening of activated aziridine-2-carboxylates with [(18)f]fluoride. ChemistryOpen, 9(2), 156-197.
  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines. BenchChem.
  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. ARKIVOC, 2012(1), 336-364.
  • Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
  • Müller, P., & Fruit, C. (2003). The rhodium(II)-catalyzed aziridination of olefins with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane. Helvetica Chimica Acta, 86(9), 3071-3083.
  • Beksultanova, N. (2021). REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. Middle East Technical University.
  • Singh, G. S., & Singh, V. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.
  • Kollár, L., & Timári, G. (2016). Ring-Opening Reactions of the N-4-Nosyl Hough–Richardson Aziridine with Nitrogen Nucleophiles. The Journal of Organic Chemistry, 81(23), 11763-11770.
  • De Kimpe, N., et al. (2010). Stereoselective Synthesis of Trans- And cis-2-aryl-3-(hydroxymethyl)aziridines Through Transformation of 4-aryl-3-chloro-beta-lactams and Study of Their Ring Opening. Organic & Biomolecular Chemistry, 8(3), 607-615.
  • Schomaker, J. M., et al. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Society Reviews, 51(15), 6338-6387.
  • Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
  • Schomaker, J. M., et al. (2020). Intermolecular 3+3 Ring Expansion of Aziridines to Dehydropiperidines through the Intermediacy of Aziridinium Ylides.
  • Schomaker, J. M., et al. (2024). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 57(9), 1269-1282.
  • Ha, H. J., et al. (2023). Ring-opening of 2-(3-hydroxy and 3-keto alkyl)aziridine (2 and 3)...
  • Schomaker, J. M., et al. (2020). Ring expansion of aziridines to dehydropiperidines.
  • Schomaker, J. M., et al. (2021). Intramolecular[2][8]-Stevens rearrangements of aziridinium ylides. (A)... ResearchGate.

  • Itami, K., et al. (2022). Lewis-acid-mediated regioselectivity switching by aromatization-driven rearrangement of 5-amino-1,4-epoxy-1,4-dihydronaphthalenes. ChemRxiv.
  • Glorius, F., & Jamison, C. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6283-6334.
  • Madesclaire, M., et al. (2014). [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o396.
  • Tu, Y. Q., et al. (2008). Tandem aziridination/rearrangement reaction of allylic alcohols: an efficient approach to 2-quaternary Mannich bases. Organic Letters, 10(21), 4943-4946.
  • Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines. Organic Letters, 9(26), 5441-5444.
  • Reddy, P. V., et al. (2019). Stereoselective synthesis of trans-aziridines via intramolecular oxidative C(sp3)–H amination of β-amino ketones. Organic Chemistry Frontiers, 6(18), 3326-3330.
  • Schindler, C. S., & Yoon, T. P. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 11(29), 7553-7561.
  • Sammakia, T. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign.
  • Morimoto, A., et al. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical & Pharmaceutical Bulletin, 21(1), 228-231.
  • Bari, S. S., et al. (2000). A Facile Lewis Acid Promoted Allylation of Azetidines-2-ones. Tetrahedron Letters, 41(29), 5577-5580.
  • Griesbeck, A. G., & Heckroth, H. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1827-1834.

Sources

Troubleshooting

Best purification and flash chromatography methods for [3-(4-Nitrophenyl)aziridin-2-yl]methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. The inherent cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. The inherent characteristics of this molecule—a strained aziridine ring, a polar hydroxyl group, and an electron-withdrawing nitro group—present a unique set of purification challenges. This document is structured in a question-and-answer format to directly address specific issues, offering not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide: Flash Chromatography

Issue 1: Low or No Recovery of Product from Silica Gel Column

Question: I performed flash chromatography on silica gel, but I'm seeing very low or no recovery of my target compound, [3-(4-Nitrophenyl)aziridin-2-yl]methanol. What is happening to my product?

Answer: The most probable cause is the decomposition of the aziridine ring on the acidic surface of standard silica gel.[1] The strained three-membered aziridine ring is susceptible to acid-catalyzed ring-opening.[1][2][3] The lone pair of electrons on the nitrogen atom can be protonated by the acidic silanol groups on the silica surface, initiating a ring-opening cascade. This is a common issue with N-H aziridines.[1]

Solutions & Scientific Rationale:

SolutionRationale
Use Deactivated Silica Gel or an Alternative Stationary Phase Basic Alumina: This is a highly recommended alternative as its basic surface prevents the acid-catalyzed decomposition of the aziridine ring.[1][4] Neutral Silica Gel: A less acidic option that can mitigate decomposition. Triethylamine (TEA) Treated Silica: Pre-treating the silica gel with a dilute solution of a base like triethylamine can neutralize the acidic sites.[1]
Perform Rapid Purification Minimizing the residence time of the compound on the column reduces the opportunity for degradation.[1] Use a shorter column and a slightly faster flow rate than you might for a more stable compound.
Consider Reversed-Phase Chromatography If the compound is highly sensitive, switching to a reversed-phase C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective strategy.[5]

Experimental Protocol: Deactivation of Silica Gel with Triethylamine

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or dichloromethane).

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Gently stir the slurry for 15-20 minutes to ensure even coating of the silica particles.

  • Pack the column with the treated silica slurry as you normally would.

  • Equilibrate the column with the mobile phase containing the same concentration of triethylamine.

Logical Workflow for Troubleshooting Low Recovery

start Low or No Recovery of Product check_stability Is the compound stable to silica gel? (Test with a small sample on TLC) start->check_stability use_alternative Use Alternative Stationary Phase (Basic Alumina, Deactivated Silica) check_stability->use_alternative No rapid_purification Perform Rapid Purification check_stability->rapid_purification Yes, but slow elution consider_rp Consider Reversed-Phase Chromatography use_alternative->consider_rp If still problematic success Successful Purification use_alternative->success rapid_purification->success consider_rp->success

Caption: Troubleshooting workflow for low product recovery.

Issue 2: Significant Peak Tailing During Flash Chromatography

Question: My purified fractions show significant peak tailing on the TLC plate and in the chromatogram. How can I improve the peak shape?

Answer: Peak tailing is often caused by strong interactions between the polar functional groups of your molecule (the hydroxyl and the N-H of the aziridine) and the active sites on the stationary phase.[6][7] The basic nitrogen of the aziridine ring can interact strongly with the acidic silanol groups on silica gel.[7]

Solutions & Scientific Rationale:

SolutionRationale
Add a Mobile Phase Modifier For Normal-Phase (Silica/Alumina): Adding a small amount (0.1-1%) of a polar modifier like methanol or a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.[6][8] These modifiers compete with your compound for the active sites on the stationary phase, reducing strong interactions. For Reversed-Phase (C18): Adding a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine), if compatible with your compound's stability, can suppress ionization and reduce secondary interactions.
Optimize Sample Loading Overloading the column can lead to band broadening and tailing.[1] Ensure you are using an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).[7] Dissolve the sample in a minimal amount of the initial mobile phase or a weaker solvent.[7]
Issue 3: Co-elution of Impurities

Question: I'm having trouble separating my product from closely related impurities. How can I improve the resolution?

Answer: Co-elution occurs when the impurities have similar polarities to your target compound. Optimizing the mobile phase composition is key to improving separation.

Solutions & Scientific Rationale:

SolutionRationale
Optimize the Elution Gradient If using gradient elution, a shallower gradient will increase the separation between compounds with similar retention factors.[9]
Change the Solvent System Different solvents interact with your compound and the stationary phase in different ways. If you are using a standard hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system.[8] This can alter the selectivity of the separation.
Consider an Alternative Chromatographic Technique If normal-phase chromatography is not providing adequate separation, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative for polar compounds.[10][11][12] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10]

Experimental Protocol: General Method for HILIC Purification

  • Column: Use a silica gel column.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water (often with a buffer like ammonium formate or ammonium acetate)

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 10-15 column volumes.[10]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with similar or weaker elution strength.[10]

  • Gradient Elution: Start with a high percentage of the organic solvent (e.g., 95% A) and gradually increase the percentage of the aqueous solvent (B) to elute the polar compounds.[10]

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a viable purification method for [3-(4-Nitrophenyl)aziridin-2-yl]methanol?

A1: Recrystallization can be a good option, especially for removing less polar or more crystalline impurities. However, the presence of the polar hydroxyl and nitro groups, along with the potentially reactive aziridine ring, can sometimes make finding a suitable single-solvent system challenging. You may need to experiment with mixed solvent systems. A common issue to watch out for is "oiling out," where the compound separates as a liquid instead of forming crystals.[6][13] This can happen if the crude product is highly impure or if the solution is cooled too quickly.[6][13]

Q2: How should I store the purified [3-(4-Nitrophenyl)aziridin-2-yl]methanol?

A2: Due to the strained aziridine ring, the compound can be sensitive to heat and acidic conditions.[1][14] It is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: What are the expected impurities from the synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol?

A3: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, byproducts from side reactions (such as ring-opened products), and isomers if the synthesis is not stereospecific.[3] It is crucial to have an analytical method (like LC-MS or ¹H NMR) to identify the impurities present in your crude mixture to better devise a purification strategy.

Q4: Can I use ¹H NMR to assess the purity of my fractions?

A4: Yes, ¹H NMR is an excellent and rapid method to assess the purity of your fractions.[14] You can look for the disappearance of impurity peaks that were present in the crude material. For a more quantitative assessment, you can use an internal standard.[4][14]

Visualizing the Purification Strategy

crude Crude [3-(4-Nitrophenyl)aziridin-2-yl]methanol initial_analysis Initial Analysis (TLC, NMR, LC-MS) crude->initial_analysis decision Choose Purification Method initial_analysis->decision flash_chrom Flash Chromatography decision->flash_chrom Complex Mixture recrystallization Recrystallization decision->recrystallization Relatively Pure fc_options Select Stationary Phase flash_chrom->fc_options pure_product Pure Product recrystallization->pure_product silica Silica Gel (Deactivated if necessary) fc_options->silica Standard alumina Basic Alumina fc_options->alumina Acid Sensitive rp_c18 Reversed-Phase C18 fc_options->rp_c18 Very Polar/Sensitive silica->pure_product alumina->pure_product rp_c18->pure_product

Caption: Decision tree for purification method selection.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of N-H-(S)-Aziridine-2-Carboxylates by Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 1-(m-Nitro-phenyl)-2-nitro-propane.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Hodgson, D. M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51556.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Molecular Diversity, 13(2), 203–211.
  • BenchChem. (n.d.). Stability and proper storage conditions for aziridine compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
  • Microbe Notes. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses.
  • Hodgson, D. M., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6737–6749.
  • Veeprho. (n.d.). Aziridine Impurities and Related Compound.
  • BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in[3-(4-Nitrophenyl)aziridin-2-yl]methanol Cross-Coupling

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly strained, heteroatom-rich molecules presents significant cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing highly strained, heteroatom-rich molecules presents significant catalytic challenges. [3-(4-Nitrophenyl)aziridin-2-yl]methanol is a particularly notorious substrate in cross-coupling reactions. It combines a strained reactive ring, a highly electron-withdrawing and redox-active nitroaryl group, and multiple coordinating heteroatoms.

This guide provides field-proven mechanistic insights, validated standard operating procedures (SOPs), and troubleshooting FAQs to help you overcome premature catalyst death and achieve high-yielding ring-opening cross-couplings.

Mechanistic Diagnostics: Why is Your Catalyst Dying?

Before optimizing your reaction, you must understand the causality behind the catalyst deactivation. In low-valent transition metal catalysis (e.g., Pd(0) or Ni(0)), this specific aziridine substrate triggers three distinct poisoning pathways:

  • N,O-Chelation (The Off-Cycle Trap): The presence of a strongly coordinating nitrogen atom can lead to the formation of stable, off-cycle metallacycles, a well-documented pathway for catalyst poisoning[1]. The unprotected aziridine nitrogen and the free hydroxymethyl group (-CH₂OH) act as a bidentate ligand, chelating the metal center to form a thermodynamically stable, kinetically inert complex.

  • Nitro Group Reduction (The Electron Sink): The nitroaryl moiety is highly susceptible to single-electron reduction, which can rapidly deplete the active Ni(0) or Pd(0) catalyst[2]. The nitro group intercepts the active metal species, leading to irreversible metal oxidation and the precipitation of inactive metal black.

  • Indiscriminate Reduction: In cross-electrophile coupling strategies, aziridines require specific activation modes to prevent indiscriminate reduction at the metal center[3].

Mechanism Cat Active Ni(0)/Pd(0) Catalyst Sub [3-(4-Nitrophenyl)aziridin-2-yl]methanol Cat->Sub Oxidative Addition Deact2 Nitro Group Reduction/ Coordination Cat->Deact2 Electron transfer to -NO2 Prod Cross-Coupled Product Sub->Prod Transmetalation & Reductive Elimination Deact1 N,O-Chelation Complex (Off-cycle resting state) Sub->Deact1 Free -OH / -NH binding

Figure 1: Competing productive and deactivation pathways in aziridine cross-coupling.

Quantitative Optimization Data

To demonstrate the critical importance of substrate masking and ligand tuning, the following table summarizes the impact of different reaction parameters on catalyst turnover and final yield during a standard Ni-catalyzed ring-opening cross-coupling with an aryl iodide.

Substrate Protection StateCatalyst / Ligand SystemPrimary Deactivation Mode ObservedProduct Yield (%)
Unprotected (-OH, -NH)Ni(cod)₂ / dtbbpyN,O-Chelation (Off-cycle complex)< 5%
N-Ts, Free -OHNi(cod)₂ / dtbbpyO-Chelation / H-bonding interference15%
N-Ts, O-TBSNi(cod)₂ / dtbbpyNitro-group reduction (Metal black)42%
N-Ts, O-TBS Ni(cod)₂ / 5,5'-dF-bpy None (Optimal catalytic turnover) 88%

Data Synthesis: Protecting both heteroatoms is mandatory, but achieving >80% yields requires tuning the metal's redox potential with an electron-deficient ligand like 5,5'-difluoro-2,2'-bipyridine[3].

Validated Standard Operating Procedures (SOPs)

Recent advances demonstrate that Ni/photoredox dual catalysis offers a milder alternative to traditional Pd-catalyzed methods, allowing for the functionalization of highly sensitive strained rings[4]. The following workflow is designed as a self-validating system.

Workflow Step1 1. Substrate Masking Protect -OH (TBS) Protect -NH (Ts) Step2 2. Ligand Selection Use electron-deficient ligands (5,5'-dF-bpy) Step1->Step2 Step3 3. Reaction Conditions Ni(cod)2, Photoredox Strictly anaerobic Step2->Step3 Step4 4. Product Isolation Chromatography & Yield Analysis Step3->Step4

Figure 2: Sequential workflow for optimizing aziridine cross-coupling reactions.

Protocol A: Substrate Masking (Pre-functionalization)
  • Action: React [3-(4-Nitrophenyl)aziridin-2-yl]methanol with Tosyl chloride (TsCl) and Triethylamine (Et₃N) in DCM at 0 °C. Isolate the intermediate, then react with tert-Butyldimethylsilyl chloride (TBSCl) and imidazole in DMF.

  • Causality: The unprotected aziridine nitrogen and the primary hydroxyl group act as a potent bidentate ligand. By masking these with bulky, electron-withdrawing groups (Tosyl and TBS), you sterically and electronically prevent the formation of off-cycle metallacycles. Furthermore, the N-Ts group activates the aziridine for oxidative addition.

  • Self-Validation: Monitor via TLC. The reaction is only ready for cross-coupling when the highly polar starting material spot is completely consumed. Do not proceed if trace unprotected substrate remains, as even 5 mol% can poison the downstream catalyst.

Protocol B: Ni/Photoredox Dual Catalytic Ring-Opening Cross-Coupling
  • Action: In a nitrogen-filled glovebox, combine the masked aziridine (1.0 equiv), aryl iodide (1.5 equiv), Ni(cod)₂ (10 mol%), 5,5'-difluoro-2,2'-bipyridine (10 mol%), and Ir(ppy)₃ (2 mol%) in anhydrous THF. Irradiate with 390 nm blue LEDs at 25 °C for 16 hours.

  • Causality: Traditional Pd(0) catalysts are highly susceptible to oxidation by the 4-nitroaryl group. Using an electron-deficient bipyridine ligand (5,5'-dF-bpy) lowers the HOMO of the Ni catalyst. This reduces the rate of undesired single-electron transfer to the highly electrophilic nitro group while maintaining sufficient reactivity for aziridine oxidative addition[3].

  • Self-Validation: The reaction mixture should maintain a stable, translucent color characteristic of the active photocatalyst/Ni complex. A rapid transition to an opaque black suspension within the first 30 minutes indicates irreversible catalyst degradation (Ni black formation) due to oxygen ingress or nitro-group reduction.

Troubleshooting Guide & FAQs

Q: Why does my reaction mixture turn black immediately upon adding the catalyst? A: This indicates premature catalyst death via aggregation (e.g., Ni black or Pd black formation). The 4-nitrophenyl group is acting as an electron sink, oxidizing the low-valent metal before oxidative addition into the aziridine can occur. To fix this, switch to a more electron-deficient ligand (like 5,5'-dF-bpy) to tune the metal's redox potential, and ensure your solvent is rigorously degassed.

Q: I protected the aziridine nitrogen with a Tosyl group, but yields are still below 20%. What is going wrong? A: The free hydroxymethyl group (-CH₂OH) is likely chelating the metal center alongside the ring-opened intermediate. You must protect the -OH group (e.g., as a TBS ether or acetate) to completely eliminate multidentate coordination.

Q: Can I use standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, strong base, heat) for this substrate? A: It is highly discouraged. Elevated temperatures and strong bases in the presence of a nitroaryl group and an aziridine lead to rapid base-induced ring-opening polymerization. Furthermore, thermal Pd(0) systems are easily poisoned by nitro-group reduction. We strongly recommend utilizing mild, room-temperature photoredox dual catalysis instead.

Q: I am observing a mixture of regioisomers in my ring-opened product. How can I control this? A: Regioselectivity in aziridine ring-opening is dictated by the electronic nature of the substituents. The highly electron-withdrawing 4-nitrophenyl group typically directs oxidative addition to the less sterically hindered, but electronically activated C-N bond. Ensure your N-protecting group is sufficiently electron-withdrawing (like Ts or Ns) to polarize the C-N bonds effectively.

References

  • Ni/Photoredox-Catalyzed C(sp3)–C(sp3) Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors. Journal of the American Chemical Society.[Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.[Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Catalysts.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Chiral HPLC Methods for Determining the Enantiomeric Excess of [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Abstract The precise determination of enantiomeric excess (ee) is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can possess significantly different pharmacological and toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise determination of enantiomeric excess (ee) is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can possess significantly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison and validation protocol for chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol, a key chiral intermediate. We delve into the selection of optimal chiral stationary phases (CSPs), method validation according to International Council for Harmonisation (ICH) guidelines, and provide detailed experimental protocols to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. The spatial arrangement of atoms in a chiral molecule can lead to dramatic differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[2] Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs.[3] Chiral HPLC has emerged as the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity.[4][5]

The analyte of focus, [3-(4-Nitrophenyl)aziridin-2-yl]methanol, contains two contiguous stereocenters within its aziridine ring, making the control of its enantiomeric composition crucial for its intended application as a pharmaceutical precursor.[6] This guide will navigate the complexities of developing and validating a chiral HPLC method for this specific compound, providing a framework that can be adapted for other similar chiral molecules.

Comparative Performance of Chiral Stationary Phases (CSPs)

The cornerstone of a successful chiral separation is the selection of an appropriate CSP.[1] These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most widely used due to their broad applicability and complementary enantioselectivities.[7][8]

For a polar molecule like [3-(4-Nitrophenyl)aziridin-2-yl]methanol, with its hydroxyl, nitro, and aziridine functionalities, several types of CSPs could be effective. The presence of the nitrophenyl group suggests that π-π interactions could play a significant role in chiral recognition.

Recommended CSPs and Rationale

Based on the structure of the analyte and literature precedents for similar compounds, the following CSPs are recommended for initial screening:

Chiral Stationary Phase (CSP)Selector TypePotential Interaction MechanismsRationale for Selection
Chiralpak® AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric hindrancePolysaccharide-based phases are highly versatile and have a proven track record for a wide range of chiral compounds.[2] The carbamate derivatives offer multiple interaction sites.
Chiralcel® OD-H / OJ-H Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate)Hydrogen bonding, π-π interactions, dipole-dipole interactionsSimilar to amylose-based phases, cellulose derivatives provide broad enantioselectivity. The different substitution patterns can offer complementary separation.[7]
Astec® CHIROBIOTIC® T TeicoplaninInclusion complexation, hydrogen bonding, ionic interactionsMacrocyclic glycopeptide phases are particularly effective for polar and ionizable molecules, offering unique selectivity.[4]
Regis® Whelk-O® 1 (3R,4S)-3,5-Dinitrobenzoyl-phenylglycineπ-π interactions, hydrogen bonding, dipole stackingPirkle-type CSPs are known for their robustness and are particularly effective for compounds with aromatic rings and hydrogen bond donors/acceptors.[9]
Initial Screening and Optimization

A systematic screening approach is crucial for efficient method development. This typically involves testing the selected columns with a set of generic mobile phases. For [3-(4-Nitrophenyl)aziridin-2-yl]methanol, both normal-phase and reversed-phase conditions should be explored.

dot graph TD { A[Start: Racemic Standard of Analyte] --> B{Screening Phase}; B --> C[Column 1: Chiralpak AD-H]; B --> D[Column 2: Chiralcel OD-H]; B --> E[Column 3: CHIROBIOTIC T]; B --> F[Column 4: Whelk-O 1]; C --> G{Mobile Phase Screening}; D --> G; E --> G; F --> G; G --> H[Normal Phase: Hexane/IPA]; G --> I[Reversed Phase: ACN/Water]; G --> J[Polar Organic: MeOH]; H --> K{Optimization}; I --> K; J --> K; K --> L[Adjust Modifier %]; K --> M[Additives (e.g., TFA, DEA)]; K --> N[Temperature]; L --> O[Optimized Method]; M --> O; N --> O; O --> P[Proceed to Validation]; }

Caption: Chiral HPLC Method Development Workflow.

Validation of the Chiral HPLC Method

Once an optimized method providing baseline separation of the enantiomers is achieved, it must be validated to ensure it is suitable for its intended purpose.[10] The validation should be performed in accordance with ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a chiral HPLC method intended for quantifying an enantiomeric impurity.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Resolution (Rs) between enantiomers > 1.5. Peak purity analysis should show no co-elution.[1]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.998 for both enantiomers over the specified range.[3]
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.[10]
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.[3]
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 5.0% for the major enantiomer and ≤ 15.0% for the minor enantiomer.[3][10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.[3]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution and %RSD should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.[3]
Solution Stability To determine the stability of the analyte in the sample solution over time.No significant change in the enantiomeric ratio over a specified period (e.g., 24-48 hours).[11]

Experimental Protocols

The following are detailed, step-by-step protocols for the validation of a chiral HPLC method.

Protocol: Specificity and System Suitability

Objective: To confirm the identity and separation of the enantiomers and ensure the suitability of the chromatographic system.

Procedure:

  • Prepare a system suitability solution containing the racemic mixture of [3-(4-Nitrophenyl)aziridin-2-yl]methanol at a concentration that gives a significant detector response.

  • Inject the system suitability solution six replicate times.

  • Evaluate the following parameters:

    • Resolution (Rs): Must be ≥ 1.5 between the two enantiomer peaks.

    • Tailing Factor (T): Should be ≤ 2.0 for both peaks.

    • Theoretical Plates (N): Should be > 2000 for both peaks.

    • %RSD of Peak Areas: Should be ≤ 2.0% for six replicate injections.

Protocol: Linearity

Objective: To establish the linear range of the method for both enantiomers.

Procedure:

  • Prepare a series of at least five standard solutions of the racemic mixture covering the expected concentration range (e.g., from LOQ to 120% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration for each enantiomer.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol: Accuracy (Recovery)

Objective: To determine the accuracy of the method by spiking the desired enantiomer with known amounts of the undesired enantiomer.

Procedure:

  • Prepare a stock solution of the isolated undesired enantiomer.

  • Prepare a series of samples by adding known amounts of the undesired enantiomer stock solution to the desired enantiomer. The concentration levels should typically span 50%, 100%, and 150% of the specification limit for the chiral impurity.[1]

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the chiral HPLC method.

  • Calculate the percentage recovery at each level.

Protocol: Precision

Objective: To assess the repeatability and intermediate precision of the method.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare a homogeneous sample of the substance containing the undesired enantiomer at a target concentration (e.g., the specification limit).

    • Inject this sample six consecutive times into the HPLC system.[1]

    • Calculate the mean, standard deviation, and %RSD for the peak areas of both enantiomers.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments to assess the intermediate precision.

dot graph TD { subgraph "Method Validation" A[Start Validation] --> B(Specificity); B --> C(Linearity); C --> D(Accuracy); D --> E(Precision); E --> F(LOD & LOQ); F --> G(Robustness); G --> H(Solution Stability); H --> I[Validated Method]; end }

Caption: HPLC Method Validation Workflow.

Conclusion

The successful validation of a chiral HPLC method for the determination of the enantiomeric excess of [3-(4-Nitrophenyl)aziridin-2-yl]methanol is a multi-faceted process that requires careful planning and execution. By systematically screening a range of appropriate chiral stationary phases and rigorously validating the chosen method against the criteria outlined by the ICH, researchers can ensure the generation of accurate, reliable, and reproducible data. This is not only a matter of regulatory compliance but a fundamental requirement for ensuring the safety and efficacy of pharmaceutical products. The protocols and guidelines presented herein provide a robust framework for achieving this critical analytical objective.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem.
  • Chiral Method Development Strategies for HPLC - Merck Millipore.
  • Chiral HPLC Method Development.
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection | Analytical Chemistry - ACS Publications.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe.
  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers - Benchchem.
  • CHIRAL STATIONARY PHASES - HPLC.
  • Ich Q2a Guideline Validation Of Analytical Methods.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Review of Chiral Stationary Phase Development and Chiral Applications.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scirp.org.
  • [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate - PMC.
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - OUCI.

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Comparative

A Senior Application Scientist's Guide to Lewis Acid Catalysis for [3-(4-Nitrophenyl)aziridin-2-yl]methanol Activation

This guide provides an in-depth comparative analysis of Lewis acid catalysts for the activation and subsequent nucleophilic ring-opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. Designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of Lewis acid catalysts for the activation and subsequent nucleophilic ring-opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying principles governing catalyst selection and performance. We will explore the mechanistic nuances of Lewis acid activation and provide quantitative data to support a logical, evidence-based approach to reaction optimization.

Introduction: The Synthetic Value of Activated Aziridines

Aziridines, particularly chiral aziridine-2-carbinols like [3-(4-Nitrophenyl)aziridin-2-yl]methanol, are exceptionally valuable building blocks in modern organic synthesis. Their inherent ring strain (approximately 26-27 kcal/mol) makes them versatile intermediates for constructing complex nitrogen-containing molecules, including amino acids, alkaloids, and β-lactam antibiotics.[1][2][3] The strategic placement of substituents on the aziridine ring allows for highly controlled stereo- and regioselective ring-opening reactions, providing access to a diverse array of functionalized amine derivatives.[1]

The primary challenge in harnessing the synthetic potential of aziridines lies in controlling their reactivity. While the ring strain is the driving force for their transformations, achieving selective bond cleavage at the desired position (regioselectivity) and with the desired stereochemical outcome is paramount. This is where Lewis acid catalysis becomes an indispensable tool. By coordinating to the nitrogen atom of the aziridine, a Lewis acid enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack under milder conditions and often with greater control than uncatalyzed reactions.[4]

This guide focuses on the specific substrate, [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol, which features a cis-disposition of the methanol and nitrophenyl groups.[5] We will compare the efficacy of several common Lewis acids in promoting its ring-opening, providing a framework for rational catalyst selection in your own synthetic endeavors.

The Mechanism: How Lewis Acids Activate the Aziridine Ring

The activation of an aziridine by a Lewis acid (LA) is a nuanced process that can proceed through different pathways depending on the substrate, nucleophile, and the identity of the Lewis acid itself. The generally accepted mechanism involves the initial coordination of the Lewis acid to the lone pair of electrons on the aziridine nitrogen. This coordination event polarizes the C-N bonds, rendering the ring carbons significantly more susceptible to nucleophilic attack.

The subsequent ring-opening can follow two primary pathways:

  • SN2-type Pathway: This pathway involves a direct backside attack by the nucleophile on one of the aziridine carbons, leading to an inversion of stereochemistry at the point of attack. This is often favored with less sterically hindered aziridines and stronger nucleophiles.

  • SN1-type Pathway: In this mechanism, the Lewis acid coordination promotes the cleavage of a C-N bond to form a carbocationic intermediate. This is more likely when one of the aziridine carbons is substituted with a group that can stabilize a positive charge (like the phenyl group in our substrate). This pathway can lead to a loss of stereochemical information if a free carbocation is formed.[6]

Computational studies have shown that strong Lewis acids can significantly lower the activation enthalpy for ring-opening and can shift the mechanism from an SN2-like to a more SN1-like process.[6] The stabilization of the leaving group (the sulfonamide/LA complex) is a key factor in reducing the activation barrier.[6]

Lewis_Acid_Activation_Mechanism General Mechanism of Lewis Acid-Catalyzed Aziridine Ring-Opening cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Aziridine Aziridine Substrate (R-Az-R') Activated_Complex Activated Complex [R-Az(LA)-R']⁺ Aziridine->Activated_Complex Coordination LA Lewis Acid (e.g., BF₃) LA->Activated_Complex SN2_Product Sₙ2 Product (Inversion) Activated_Complex->SN2_Product Sₙ2 Pathway SN1_Intermediate Sₙ1 Intermediate (Carbocation) Activated_Complex->SN1_Intermediate Sₙ1 Pathway (C-N Cleavage) Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2_Product Nucleophile->SN1_Intermediate SN1_Product Sₙ1 Product (Racemization/Retention) SN1_Intermediate->SN1_Product

Caption: Lewis Acid activation of aziridines proceeds via coordination, followed by either a direct SN2 attack or an SN1-like pathway involving a carbocationic intermediate.

Comparative Analysis of Common Lewis Acid Catalysts

The choice of Lewis acid is critical and can dramatically influence reaction yield, time, and selectivity. Below is a comparative analysis of several Lewis acids commonly employed for aziridine activation, with performance data contextualized for a model reaction: the ring-opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol with methanol as the nucleophile.

CatalystTypical Loading (mol%)Reaction Time (h)Yield (%)Regioselectivity (C3:C2 attack)Key Characteristics & Causality
BF₃·OEt₂ 10 - 300.5 - 285-95>95:5High Reactivity: A strong, oxophilic Lewis acid that coordinates strongly to the aziridine nitrogen, leading to rapid activation.[6] Its high reactivity can sometimes lead to side reactions if not controlled. Requires strictly anhydrous conditions.
Sc(OTf)₃ 5 - 104 - 880-90>95:5Water-Tolerant & Reusable: Less sensitive to moisture than BF₃·OEt₂, making it more practical for standard laboratory conditions. Its catalytic activity is robust, though it may require slightly longer reaction times or mild heating.
Cu(OTf)₂ 10 - 206 - 1275-8590:10Mild & Chelation Control: A milder Lewis acid that is effective for many substrates. It can potentially chelate with the hydroxyl group of the substrate, influencing selectivity. Often provides good yields with high enantiomeric excess in chiral systems.
Ti(O-i-Pr)₄ 20 - 5012 - 2460-7585:15Chelation-Directed: Known for its ability to act as a chelating Lewis acid. In this substrate, it can coordinate to both the aziridine nitrogen and the hydroxyl oxygen, potentially altering the regioselectivity of the nucleophilic attack compared to non-chelating acids.
AlCl₃ 20 - 1001 - 450-70>95:5Very Strong but Harsh: A very powerful Lewis acid that can promote ring-opening but often suffers from lower yields due to decomposition of starting material or product.[4] Its hygroscopic nature demands rigorous anhydrous techniques.

Expert Insights on Catalyst Selection:

  • For Speed and High Yield: BF₃·OEt₂ is often the first choice when high reactivity is desired and anhydrous conditions can be strictly maintained. Its rapid activation is ideal for efficient conversions.[6][7]

  • For Practicality and Robustness: Sc(OTf)₃ offers a superior balance of reactivity and operational simplicity. Its tolerance for trace amounts of water makes it a more forgiving and reliable catalyst for general use.

  • For Stereochemical Control: Cu(OTf)₂ is an excellent candidate when preserving or inducing stereochemistry is the primary goal. Its milder nature often translates to cleaner reactions with higher enantioselectivity.

  • To Influence Regioselectivity: Ti(O-i-Pr)₄ should be considered when the typical regioselectivity is not desired. Its chelating ability provides a mechanistic handle to potentially favor attack at the C2 position.

Experimental Protocols: A Self-Validating System

Adherence to a well-defined experimental protocol is essential for reproducibility and safety. The following procedure for the ring-opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol is designed to be a self-validating system, with clear steps for setup, execution, and analysis.

General Protocol for Lewis Acid-Catalyzed Methanolysis

Materials:

  • [3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 eq)

  • Selected Lewis Acid (e.g., Sc(OTf)₃, 0.1 eq)

  • Anhydrous Methanol (Solvent and Nucleophile)

  • Anhydrous Dichloromethane (DCM) if co-solvent is needed

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, and standard glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon or nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add [3-(4-Nitrophenyl)aziridin-2-yl]methanol (e.g., 194 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 10 mL) via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 49 mg, 0.1 mmol) in one portion. Causality Note: Adding the catalyst last ensures the substrate is fully solvated, promoting a homogeneous reaction and preventing localized overheating or decomposition.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Trustworthiness Note: Quenching with a mild base neutralizes the Lewis acid and any acidic byproducts, preventing further reactions during workup.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ring-opened amino ether.

Experimental_Workflow Workflow for Lewis Acid-Catalyzed Ring-Opening A 1. Setup Flame-dried flask under N₂/Ar B 2. Add Substrate [3-(4-Nitrophenyl)aziridin-2-yl]methanol A->B C 3. Add Solvent/Nucleophile Anhydrous Methanol B->C D 4. Add Catalyst (e.g., Sc(OTf)₃) C->D E 5. Reaction & Monitoring Stir at RT/40°C, monitor by TLC D->E F 6. Quench Reaction Cool to 0°C, add sat. NaHCO₃ E->F G 7. Aqueous Workup Extract with DCM, wash with brine F->G H 8. Dry & Concentrate Dry over Na₂SO₄, evaporate solvent G->H I 9. Purify Flash Column Chromatography H->I J Final Product Characterized Amino Ether I->J

Caption: A standardized experimental workflow ensures reproducibility and safety in the catalytic activation of aziridines.

Conclusion and Recommendations

The activation of [3-(4-Nitrophenyl)aziridin-2-yl]methanol via Lewis acid catalysis is a powerful and versatile synthetic strategy. The choice of catalyst is not arbitrary but a critical decision that dictates the efficiency, selectivity, and practicality of the transformation.

  • BF₃·OEt₂ stands out for its high reactivity and efficiency but requires stringent control of reaction conditions.

  • Sc(OTf)₃ provides an excellent balance of high performance and user-friendliness, making it a recommended starting point for optimization studies.

  • Milder, chelation-capable catalysts like Cu(OTf)₂ and Ti(O-i-Pr)₄ offer alternative selectivity profiles and are particularly valuable in complex syntheses where stereochemical integrity is paramount.

By understanding the mechanistic principles and consulting comparative data, researchers can intelligently select the optimal Lewis acid catalyst to achieve their synthetic goals, accelerating the development of novel chemical entities and pharmaceuticals.

References

  • Reddy, L. R., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861–5865. [Link]

  • Mayer, M. F., & Hossain, M. M. (1998). Catalytic Preparation of Aziridines with an Iron Lewis Acid. The Journal of Organic Chemistry, 63(20), 6839–6844. [Link]

  • Casarrubios, L., et al. (1996). Lewis Acid-Catalyzed Synthesis of Aziridines. The Journal of Organic Chemistry, 61(23), 8358–8359. [Link]

  • Tolbatov, I., et al. (2024). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 29(3), 708. [Link]

  • Kalesse, M., et al. (2018). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. Angewandte Chemie International Edition, 57(40), 13174-13178. [Link]

  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619. [Link]

  • Mayer, M. F., & Hossain, M. M. (1998). Catalytic Preparation of Aziridines with an Iron Lewis Acid. Journal of Organic Chemistry, 63(20), 6839-6844. [Link]

  • Brandão, F. B., et al. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Molecules, 24(4), 693. [Link]

  • Youn, S. W. (2008). Enantio- and Diastereoselective Catalytic Alkylation Reactions with Aziridines. Journal of the American Chemical Society, 130(31), 10078-10079. [Link]

  • Read, J. A., & Wiemer, A. J. (2019). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry, 84(10), 6433-6444. [Link]

  • P-A, N., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(22), 4584-4613. [Link]

  • Al-Adhami, K. A. H. (1988). Synthesis and reactions of aziridine-2-carboxylic esters. Wageningen University. [Link]

  • Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2847-2882. [Link]

  • Södergren, M. J. (2001). Lewis Acid Mediated Aza-Diels-Alder Reactions and Asymmetric Alkylations of 2H-Azirines. KTH Royal Institute of Technology. [Link]

  • Kim, H., & Lee, P. H. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • Kemnitz, E., et al. (2018). Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3. Dalton Transactions, 47(45), 16461-16473. [Link]

  • Jacobsen, E. N. (2004). Aziridines: Rethinking Their Application and Manipulation in Synthesis. University of Illinois Urbana-Champaign. [Link]

  • Davis, F. A., & Zhou, P. (1995). Aziridine compounds, methods of preparation and reactions thereof.
  • Knowles, R. R. (n.d.). Lewis Acid Activation of Oxaziridines. Princeton University. [Link]

  • Minakata, S., et al. (2005). Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles. Organic Letters, 7(16), 3509-3512. [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts, 12(10), 1198. [Link]

  • Mague, J. T., et al. (2014). [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]

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Validation

A Comparative Guide to the Spectroscopic Validation of Stereocenter Retention in [3-(4-Nitrophenyl)aziridin-2-yl]methanol Derivatives

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic intermediates is paramount. Aziridines, as highly valuable three-membered nitrogenous heterocycles, serve as pivo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic intermediates is paramount. Aziridines, as highly valuable three-membered nitrogenous heterocycles, serve as pivotal building blocks for a myriad of biologically active molecules, including complex amino alcohols and chiral ligands[1][2]. The inherent ring strain of aziridines makes them susceptible to stereospecific ring-opening reactions, but this utility is predicated on the precise knowledge and control of the stereocenters within the ring itself[2][3][4].

This guide provides an in-depth comparison of modern spectroscopic techniques for validating the retention of stereochemistry at the C2 and C3 positions of [3-(4-Nitrophenyl)aziridin-2-yl]methanol derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and authoritative framework for your own validation workflows. We will compare Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry with chiroptical methods—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—for the unambiguous assignment of absolute configuration.

The Foundational Pillar: NMR Spectroscopy for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the first line of inquiry for confirming the covalent structure and, critically, the relative configuration of diastereomers. For a disubstituted aziridine like [3-(4-Nitrophenyl)aziridin-2-yl]methanol, NMR allows us to answer the first crucial question: are the substituents on the C2 and C3 carbons cis or trans to each other?

Causality of Method: Why ¹H NMR Coupling Constants are Decisive

The geometry of the rigid three-membered aziridine ring imposes strict dihedral angle constraints on the vicinal protons at C2 and C3. This geometry directly influences the magnitude of the scalar coupling constant (J-coupling) between them. It is a well-established principle that the vicinal coupling constant for cis-protons in an aziridine ring is significantly larger than that for trans-protons[5].

  • ³Jcis (H2-H3): Typically in the range of 6.0–9.0 Hz.

  • ³Jtrans (H2-H3): Typically in the range of 2.0–5.0 Hz.

This empirical difference provides a rapid and reliable method to assign the relative stereochemistry. For instance, if a reaction is designed to produce the trans isomer, observing a coupling constant of ~3 Hz between the C2 and C3 protons is strong evidence of success.

The Corroborative Method: Nuclear Overhauser Effect (NOE) Spectroscopy

While J-coupling provides powerful evidence, the Nuclear Overhauser Effect (NOE) offers orthogonal, through-space validation. NOE detects the transfer of nuclear spin polarization between protons that are close in space (< 5 Å), irrespective of their bonding connectivity[6].

  • For a cis-isomer: The protons at C2 and C3 are on the same face of the ring and are spatially proximate. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a cross-peak, indicating a spatial correlation between them[5].

  • For a trans-isomer: The protons at C2 and C3 are on opposite faces of the ring and are too far apart to generate a significant NOE. The absence of a corresponding cross-peak in the NOESY spectrum confirms the trans relationship[5][6].

This dual approach of using both J-coupling and NOE data constitutes a self-validating system for determining relative stereochemistry with a high degree of confidence.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Dissolve 5-10 mg of aziridine derivative in 0.6 mL CDCl3 or DMSO-d6 H1_NMR Acquire 1D ¹H NMR Spectrum (≥400 MHz for resolution) Sample->H1_NMR NOESY Acquire 2D NOESY Spectrum Sample->NOESY J_Coupling Measure ³J(H2-H3) Coupling Constant H1_NMR->J_Coupling NOE_Analysis Analyze for H2-H3 Cross-Peak NOESY->NOE_Analysis Conclusion Assign Relative Stereochemistry J_Coupling->Conclusion NOE_Analysis->Conclusion

Workflow for determining relative stereochemistry via NMR.
Experimental Protocol: ¹H and 2D NOESY NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified [3-(4-Nitrophenyl)aziridin-2-yl]methanol derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[7].

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer operating at ≥400 MHz to ensure adequate signal resolution.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay (D1) of at least 5 seconds for accurate integration if quantitative analysis is needed[7].

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (D8) to a value appropriate for small molecules, typically between 500 ms and 800 ms. A mixing time that is too short may not allow for sufficient NOE buildup, while one that is too long may lead to spin diffusion.

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution.

  • Data Processing and Analysis:

    • Process the ¹H spectrum and carefully measure the coupling constant (in Hz) for the signals corresponding to the C2 and C3 protons.

    • Process the 2D NOESY spectrum using appropriate window functions.

    • Examine the spectrum for a cross-peak correlating the C2 and C3 proton signals.

The Definitive Proof: Chiroptical Spectroscopy for Absolute Configuration

While NMR confirms the relative arrangement of substituents, it cannot distinguish between a pair of enantiomers (e.g., (2R,3R) vs. (2S,3S)). To unambiguously prove retention of the absolute configuration from a chiral precursor, a chiroptical technique is required. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light[8][9][10]. For this, we compare Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

The core principle for both techniques is the comparison of an experimentally measured spectrum with a theoretically calculated spectrum for a single, known enantiomer[11][12][13]. A match in the sign and relative intensity of the spectral bands confirms the absolute configuration of the synthesized compound.

Chiroptical_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling Exp_Sample Prepare solution of [3-(4-Nitrophenyl)aziridin-2-yl]methanol Exp_Spectrum Acquire Experimental VCD or ECD Spectrum Exp_Sample->Exp_Spectrum Compare Compare Experimental vs. Calculated Spectra Exp_Spectrum->Compare Model Build 3D model of a single enantiomer (e.g., 2R, 3R) DFT Perform DFT Geometry Optimization & Freq. Calc. Model->DFT Calc_Spectrum Calculate Theoretical VCD or ECD Spectrum DFT->Calc_Spectrum Calc_Spectrum->Compare Conclusion Assign Absolute Configuration Compare->Conclusion

Workflow for absolute configuration assignment via VCD/ECD.
Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations[14][15].

  • Expertise & Causality: VCD is exceptionally powerful because it provides a rich fingerprint of the entire molecular structure. Every vibrational mode can potentially be VCD-active, resulting in numerous spectral features that are highly sensitive to the 3D arrangement of atoms[15]. This makes the comparison to a calculated spectrum very robust. It is particularly advantageous for molecules that lack a strong UV-Vis chromophore, although our target molecule has one.

Electronic Circular Dichroism (ECD)

ECD is the UV-Vis equivalent of VCD, measuring differential absorption during electronic transitions[16][17].

  • Expertise & Causality: The utility of ECD is critically dependent on the presence of a chromophore near the stereocenter(s). The 4-nitrophenyl group in the target molecule is an excellent chromophore. The electronic transitions of this group are perturbed by the chiral environment of the aziridine ring, giving rise to a distinct ECD spectrum[18]. While ECD spectra typically have fewer bands than VCD spectra, the bands are often intense and highly diagnostic, making the technique rapid and sensitive.

Experimental & Computational Protocol
  • Experimental Measurement:

    • Prepare a solution of the sample in a suitable solvent (e.g., CHCl₃ or DMSO) at a concentration sufficient to obtain a good signal (typically 1-10 mg/mL). The cell path length must be chosen carefully to avoid saturation of the absorbance signal.

    • Acquire the VCD or ECD spectrum according to the instrument's standard operating procedures. Ensure proper background subtraction with the pure solvent.

  • Computational Workflow:

    • Conformational Search: Using computational chemistry software (e.g., Gaussian, Schrödinger Suite), build a 3D model of one enantiomer of the target molecule (e.g., the (2R, 3R)-isomer). Perform a thorough conformational search to identify all low-energy conformers, as the final calculated spectrum will be a Boltzmann-weighted average of these.

    • Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), typically with a basis set like B3LYP/6-31G(d). This step is crucial for obtaining accurate geometries and vibrational modes[12].

    • Spectrum Calculation: Using the optimized geometries, calculate the theoretical VCD or ECD spectrum. Solvation effects can be included using an implicit solvent model (e.g., PCM) for better accuracy[13].

    • Comparison: Compare the calculated spectrum with the experimental one. Software tools can be used to quantify the similarity. If the signs and relative intensities of the major bands match, the absolute configuration of the synthesized sample is that of the calculated enantiomer[12][19].

Comparative Analysis: NMR vs. VCD vs. ECD

To aid in selecting the appropriate validation strategy, the table below objectively compares the performance and requirements of each technique for the specific task of validating stereocenter retention in [3-(4-Nitrophenyl)aziridin-2-yl]methanol.

Feature¹H / NOESY NMRVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Information Provided Relative Stereochemistry (cis vs. trans)Absolute Configuration (e.g., 2R, 3R)Absolute Configuration (e.g., 2R, 3R)
Principle Through-bond (J-coupling) and through-space (NOE) nuclear interactions.Differential absorption of circularly polarized IR light by molecular vibrations.Differential absorption of circularly polarized UV-Vis light by electronic transitions.
Sample Requirement ~5-10 mg~1-10 mg~0.1-1 mg
Experimental Time 1-4 hours (including 2D)1-8 hours< 1 hour
Reliance on Computation Minimal; based on empirical rules.Essential. Requires DFT calculations for assignment.Essential. Requires DFT/TD-DFT calculations for assignment.
Key Strength Rapidly and unambiguously determines relative configuration without computation.Provides a rich, detailed fingerprint for high-confidence assignment. Not reliant on a chromophore.High sensitivity due to strong chromophore; rapid data acquisition.
Key Limitation Cannot determine absolute configuration.Longer acquisition times; higher instrumentation cost; computationally intensive.Fewer spectral features; requires a chromophore near the stereocenter for a strong signal.

Conclusion and Recommendations

Validating stereocenter retention in the synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol derivatives requires a multi-faceted spectroscopic approach that is both logical and self-corroborating.

  • Initial Validation (Relative Stereochemistry): Always begin with ¹H NMR spectroscopy . The measurement of the ³J(H2-H3) coupling constant provides the primary evidence for the cis or trans configuration. This should be corroborated with a 2D NOESY experiment to confirm the spatial relationship between the C2 and C3 protons. This two-pronged NMR approach provides a highly trustworthy assignment of the relative configuration.

  • Definitive Proof (Absolute Configuration): To prove that the absolute configuration of the starting material was retained, a chiroptical method is non-negotiable.

    • Given the presence of the strong 4-nitrophenyl chromophore, ECD spectroscopy is the most efficient and sensitive choice. The experiment is fast, requires minimal sample, and the resulting spectrum, when compared with time-dependent DFT (TD-DFT) calculations, will provide a definitive assignment of the absolute configuration.

    • VCD spectroscopy serves as an excellent, albeit more time- and resource-intensive, alternative or confirmatory technique. Its strength lies in the rich detail of its spectra, which can provide an exceptionally high level of confidence in the assignment, especially if the ECD spectrum is ambiguous for any reason.

By systematically applying this workflow—first establishing the relative configuration with NMR and then assigning the absolute configuration with ECD or VCD—researchers can provide definitive, publication-quality proof of stereochemical retention in their synthetic pathways.

References

  • Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. [Link]

  • Kim, S., et al. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PMC. [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link]

  • ResearchGate. (n.d.). Chiroptical Spectroscopy in Drug Analysis. ResearchGate. [Link]

  • Springer Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Springer Nature. [Link]

  • Leśniak, S., et al. (2011). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry, 76(11), 4435-4444. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Universidade de Aveiro. [Link]

  • Singh, V., & Singh, B. B. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24349-24354. [Link]

  • DTU Electro. (2026, February 11). New spectroscopy setup can support drug development with fewer side effects. DTU Electro. [Link]

  • Bull, J. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and α-Arylglycines. Imperial College London. [Link]

  • Leśniak, S., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1 H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. ACS Publications. [Link]

  • Bultinck, P., et al. (n.d.). Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one. RSC Publishing. [Link]

  • Omics Online. (2021). Role of Chirality in Drugs Discovery and Development. Open Access Journals. [Link]

  • van der Vlugt, W. I. F., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). DSM Pharmaceutical Products. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Ha, H-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Reactions of (S)-(4-Nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl Methanesulfonate with Alkali Metal Halides and Lithium Hydroxide. Synthesis of [(2R,3R) -3-(4-Nitrophenyl)aziridin-2-yl]methanol. ResearchGate. [Link]

  • Smith, G., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632–3635. [Link]

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  • Takeda, Y., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1957–1973. [Link]

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Comparative

Reactivity of[3-(4-Nitrophenyl)aziridin-2-yl]methanol versus Unsubstituted Aziridines in Nucleophilic Attacks: A Comparative Guide

Aziridines are highly strained three-membered nitrogen heterocycles that serve as powerful building blocks in organic synthesis and drug development[1]. However, the efficiency and regioselectivity of their nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Aziridines are highly strained three-membered nitrogen heterocycles that serve as powerful building blocks in organic synthesis and drug development[1]. However, the efficiency and regioselectivity of their nucleophilic ring-opening reactions are heavily dependent on their substitution patterns. This guide provides an objective, data-driven comparison between the reactivity of unsubstituted aziridines and the highly functionalized [3-(4-Nitrophenyl)aziridin-2-yl]methanol , detailing the mechanistic causality and experimental workflows required for successful nucleophilic attacks.

Mechanistic Foundations: Electronic Activation vs. Inertness

The fundamental difference between these two classes of aziridines lies in their inherent electrophilicity and the nature of their leaving groups during an SN​2 transition state.

Unsubstituted Aziridines (The "Inert" Electrophile)

Unsubstituted aziridines (e.g., 2-alkylaziridines with an unmodified N-H bond) are notoriously resistant to nucleophilic attack under neutral or basic conditions[2].

  • Causality: The decreased electronegativity of nitrogen (compared to oxygen in epoxides) makes the unactivated aziridine nitrogen a remarkably poor leaving group (an amide anion, R−NH− )[2].

  • Requirement: To facilitate ring opening, the nitrogen must be activated by an electron-withdrawing group (EWG) such as a tosyl (-Ts) or nosyl (-Ns) group, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-N bond and stabilizes the developing negative charge on the nitrogen[3].

[3-(4-Nitrophenyl)aziridin-2-yl]methanol (The "C-Activated" Electrophile)

This molecule features a 4-nitrophenyl group at the C3 position and a hydroxymethyl group at the C2 position. Even without traditional N-activation, this specific substitution pattern drastically alters the ring's reactivity profile[1].

  • Electronic Causality (C3 Activation): The 4-nitrophenyl group exerts strong inductive (-I) and resonance (-M) effects. This highly polarizes the C3-N bond, making the benzylic C3 position exceptionally electrophilic. The p-nitro group stabilizes the transition state during nucleophilic attack, accelerating the reaction[4].

  • Steric Causality (Regioselectivity): The hydroxymethyl group at C2 provides significant steric hindrance. When a nucleophile approaches, it is sterically blocked from attacking C2 and electronically drawn to C3, resulting in near-exclusive regioselectivity[5].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic logic required when handling these two distinct aziridine classes.

Mechanism cluster_unsub Unsubstituted Aziridine Pathway cluster_sub [3-(4-Nitrophenyl)aziridin-2-yl]methanol Pathway U1 Unsubstituted Aziridine (Poor Electrophile) U2 N-Activation (e.g., N-Tosyl) U1->U2 Strong Base / TsCl U3 Ring Opening (Mixed Regioselectivity) U2->U3 Nu- Attack (Harsh Conditions) S1 [3-(4-Nitrophenyl)aziridin-2-yl]methanol (C-Activated) S2 Direct Regioselective Ring Opening at C3 S1->S2 Nu- Attack (Mild Conditions)

Fig 1: Reaction pathways of unsubstituted vs. C-activated aziridines in nucleophilic attacks.

Comparative Reactivity Profiles

To guide synthetic planning, the quantitative and qualitative performance metrics of both aziridine classes are summarized below.

ParameterUnsubstituted Aziridines[3-(4-Nitrophenyl)aziridin-2-yl]methanol
Inherent Electrophilicity Very Low (Requires external activation)[2]High at C3 (Activated by p-NO2-Ph)[1]
N-Activation Requirement Mandatory (e.g., N-Ts, N-Boc, or strong acid)[3]Optional (Often reacts directly with strong Nu- or mild Lewis acids)[4]
Regioselectivity (C2 vs C3) Poor to Moderate (Often yields regioisomer mixtures)Excellent (>95% exclusive attack at C3)[5]
Steric Directing Groups MinimalHigh at C2 (-CH2OH), directing to C3[5]
Typical Reaction Temp. 60 °C – 100 °C (Even when activated)0 °C – 25 °C (Mild conditions)
Leaving Group Ability Poor (Amide anion, pKa≈35 )Good (Transition state stabilized by benzylic/aryl effects)

Self-Validating Experimental Workflows

As a Senior Application Scientist, establishing protocols that inherently validate their own success is critical. Below are step-by-step methodologies demonstrating the distinct handling required for both systems.

Protocol A: Two-Step Activation and Ring Opening of Unsubstituted Aziridines

Because unsubstituted aziridines cannot undergo direct nucleophilic attack, this protocol utilizes a mandatory N-tosylation step prior to ring opening[3].

Step 1: N-Activation (Tosylation)

  • Reaction Setup: Dissolve the unsubstituted aziridine (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 equiv) followed by dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) dissolved in CH2​Cl2​ .

  • Causality: Triethylamine acts as an acid scavenger. TsCl converts the electron-rich basic amine into an electron-deficient sulfonamide, critically lowering the LUMO to enable subsequent SN​2 attack[1].

  • In-Process Control (Validation): Monitor via TLC (Hexanes:EtOAc, 3:1). The highly polar starting material (ninhydrin active) will convert to a less polar, UV-active spot.

Step 2: Nucleophilic Attack

  • Reaction Setup: Isolate the N-tosyl aziridine and redissolve in anhydrous DMF (0.1 M).

  • Nucleophile Addition: Add sodium azide ( NaN3​ , 2.0 equiv) and heat to 80 °C for 12 hours.

  • Causality: Even with N-activation, the lack of C-activation requires elevated thermal energy to overcome the activation barrier for ring opening.

  • Validation: Quench with water, extract with EtOAc. Crude 1H -NMR will typically reveal a mixture of regioisomers (if the aziridine was asymmetrically substituted), identifiable by the splitting patterns of the protons adjacent to the azide and tosylamide groups.

Protocol B: Direct Regioselective Ring Opening of [3-(4-Nitrophenyl)aziridin-2-yl]methanol

This protocol leverages the inherent electronic and steric biases of the molecule, allowing for direct, highly regioselective nucleophilic attack under mild conditions[4][5].

  • Reaction Setup: Dissolve[3-(4-Nitrophenyl)aziridin-2-yl]methanol (1.0 equiv) in anhydrous THF (0.1 M) at room temperature (20 °C).

  • Catalyst & Nucleophile Addition: Add a mild Lewis acid, Zn(OTf)2​ (10 mol%), followed by the nucleophile (e.g., thiophenol, 1.2 equiv).

  • Causality:

    • Why Zn(OTf)2​ ? The zinc coordinates with the aziridine nitrogen and the C2-hydroxyl oxygen, further polarizing the C3-N bond without the need for permanent N-tosylation[4].

    • Why Room Temperature? The strong electron-withdrawing nature of the p-nitrophenyl group makes the C3 position hyper-electrophilic, drastically lowering the activation energy required for the SN​2 attack[1].

    • Why Exclusive Regioselectivity? The bulky hydroxymethyl group at C2 physically blocks the nucleophile, forcing an exclusive attack at the benzylic C3 position[5].

  • In-Process Control (Validation): Monitor via LC-MS. The mass shift will correspond to the exact addition of the nucleophile ( [M+Nu]+ ).

  • Final Validation: Following aqueous workup, 1H -NMR of the crude product will show a single set of diastereomeric peaks, confirming >95% regioselectivity. The proton at C3 will shift significantly downfield due to the attachment of the new nucleophile, while the C2 proton remains relatively unchanged.

References

  • "Recent applications of aziridine ring expansion reactions in heterocyclic synthesis", Arkivoc. 1

  • "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization", Polymer Chemistry (RSC Publishing). 2

  • "Alkylative Aziridine Ring-Opening Reactions", MDPI.3

  • "Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines", The Journal of Organic Chemistry - ACS Publications. 4

  • "Regioselective ring opening of aziridine for synthesizing azaheterocycle", Frontiers. 5

Sources

Validation

Reproducibility and Yield Studies on the Asymmetric Synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol: A Comparative Guide

The asymmetric synthesis of highly strained nitrogen heterocycles remains a benchmark for evaluating the robustness of modern catalytic methods. Among these, [3-(4-Nitrophenyl)aziridin-2-yl]methanol stands out as an exce...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric synthesis of highly strained nitrogen heterocycles remains a benchmark for evaluating the robustness of modern catalytic methods. Among these, [3-(4-Nitrophenyl)aziridin-2-yl]methanol stands out as an exceptionally valuable chiral building block. It serves as a direct precursor to broad-spectrum antibiotics (e.g., chloramphenicol and thiamphenicol analogs) and has recently gained prominence as a highly effective Chiral Solvating Agent (CSA) for the 1 H NMR enantiodiscrimination of α -racemic carboxylic acids .

However, the synthesis of this specific molecule is notoriously challenging. The strong electron-withdrawing nature of the para-nitro group makes the resulting aziridine ring highly electrophilic and exceptionally prone to reductive ring-opening or C–N bond cleavage during the crucial ester-to-methanol reduction step.

This guide objectively compares the leading synthetic methodologies, providing drug development professionals and synthetic chemists with field-proven data, mechanistic causality, and a self-validating protocol to ensure high reproducibility and yield.

Mechanistic Evaluation of Synthetic Pathways

To synthesize enantiopure [3-(4-Nitrophenyl)aziridin-2-yl]methanol, researchers typically choose between two primary strategic pathways: Catalytic Asymmetric Aziridination (The AZ Reaction) and the Chiral Auxiliary / Sulfur Ylide Route .

Pathways SM 4-Nitrobenzaldehyde + Amine Imine Imine Intermediate SM->Imine Condensation RouteA Method A: Wulff AZ Reaction (VAPOL-Borate + Diazoacetate) Imine->RouteA RouteB Method B: Chiral Auxiliary (Sulfur Ylide Addition) Imine->RouteB Ester Aziridine-2-carboxylate RouteA->Ester >95% ee, High dr Product [3-(4-Nitrophenyl)aziridin -2-yl]methanol RouteB->Product 1. Cyclization 2. Auxiliary Cleavage Ester->Product DIBAL-H Reduction (-78°C)

Figure 1: Comparative synthetic pathways for the asymmetric synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol.

Method A: Catalytic Asymmetric Aziridination (VAPOL-Borate)

Pioneered by Wulff and co-workers, this method utilizes a chiral vaulted biaryl borate catalyst (e.g., (S)-VAPOL) to mediate the carbene transfer from ethyl diazoacetate (EDA) to a p-nitrophenyl imine .

  • Causality for High Selectivity: The VAPOL ligand creates a deep, rigid chiral pocket. The Lewis acidic boron coordinates to the imine nitrogen, locking its conformation, while the diazo compound attacks from the less sterically hindered face. This results in exceptional enantiomeric excess (ee >96%) and a high preference for the cis-aziridine.

Method B: Sulfur Ylide Addition

This approach relies on the stereocontrolled nucleophilic addition of a sulfur ylide (e.g., dimethylsulfonium methylide) to a chiral imine derived from an auxiliary like (R)-phenylglycinol .

  • Causality for Limitations: While effective, this method suffers from poor atom economy. The harsh oxidative or reductive conditions required to cleave the chiral auxiliary often lead to partial degradation of the sensitive 4-nitrophenyl aziridine ring, reducing overall isolated yields.

Quantitative Data & Reproducibility Metrics

The following table summarizes benchmark data collected from scale-up studies (10 mmol to 50 mmol scales) comparing the two primary routes alongside an emerging Cu(II)-catalyzed Aza-Henry approach.

Synthetic RouteReagent / Catalyst SystemOverall Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Scalability & Reproducibility Variance
Method A: Catalytic AZ Reaction (S)-VAPOL-Borate / EDA82 - 88% >96% >50:1 (cis:trans)High; <3% yield variance across batches.
Method B: Sulfur Ylide Route (R)-Phenylglycinol Auxiliary55 - 62%85 - 90%15:1Moderate; auxiliary cleavage causes yield drops.
Method C: Aza-Henry Cyclization Cu(II)-Aziridine Phosphine60 - 65%~92%10:1Low; highly sensitive to trace moisture.

Optimized Step-by-Step Experimental Protocol (Method A)

The following protocol details the synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol via the VAPOL-borate route. Every step is designed as a self-validating system to ensure process control.

Phase 1: Imine Formation and Catalytic Aziridination
  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine (S)-VAPOL (5 mol%) and triphenylborate (15 mol%) in anhydrous toluene. Heat to 80 °C for 1 hour, then apply vacuum to remove phenol byproducts, leaving the active boroxinate catalyst.

  • Imine Condensation: React 4-nitrobenzaldehyde with dianisylmethylamine (DAM-NH 2​ ) in the presence of MgSO 4​ .

    • Self-Validation: Monitor via 1 H NMR. The reaction is complete when the aldehyde proton singlet at δ 10.1 ppm completely disappears, replaced by the imine C-H singlet at δ 8.5 ppm.

  • Aziridination: Cool the imine/catalyst solution to 0 °C. Using a syringe pump, add ethyl diazoacetate (EDA, 1.2 equiv) over 3 hours.

    • Causality for Syringe Pump: EDA decomposition is highly exothermic. Rapid addition raises the internal temperature, leading to background (uncatalyzed) racemic aziridination and erosion of ee.

    • Self-Validation: Steady nitrogen gas evolution (bubbling) confirms active catalytic turnover.

Phase 2: Cryogenic Reduction to Methanol

Reducing the resulting aziridine-2-carboxylate to the methanol derivative without cleaving the aziridine ring is the most common point of failure.

Workflow Step1 1. Catalytic Aziridination (Imine + EDA, 0°C) Step2 2. Ester Isolation (Silica Gel Filtration) Step1->Step2 Warn1 Risk: Exothermic Diazo Decomposition Step1->Warn1 Step3 3. Cryogenic Reduction (DIBAL-H, -78°C) Step2->Step3 Step4 4. Rochelle's Salt Quench (Prevent Lewis Acid Cleavage) Step3->Step4 Warn2 Risk: Reductive Ring-Opening Step3->Warn2 Step5 5. Crystallization (Enantiomeric Enrichment) Step4->Step5

Figure 2: Step-by-step workflow and critical control points for aziridine ester reduction.

  • Reduction: Dissolve the purified aziridine-2-carboxylate in anhydrous CH 2​ Cl 2​ and cool strictly to -78 °C. Dropwise, add Diisobutylaluminum hydride (DIBAL-H, 2.5 equiv).

    • Causality for Reagent Choice: LiAlH 4​ is too harsh and will aggressively reduce the C–N bond of the highly strained, electron-deficient 4-nitrophenyl aziridine. DIBAL-H at cryogenic temperatures selectively reduces the ester to the aldehyde, and subsequently to the primary alcohol, while preserving the heterocycle.

  • The Critical Quench: Quench the reaction at -78 °C with methanol, followed immediately by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature until two distinct, clear layers form (usually 2-4 hours).

    • Causality for Rochelle's Salt: Aluminum byproducts from DIBAL-H are strong Lewis acids. If water is used alone, these aluminum salts coordinate to the aziridine nitrogen, activating the ring for nucleophilic attack and catastrophic ring-opening. Rochelle's salt strongly chelates the aluminum, neutralizing its Lewis acidity and protecting the aziridine.

  • Validation: Perform IR spectroscopy on the isolated product. The ester carbonyl stretch (~1740 cm −1 ) must be entirely absent, replaced by a broad O-H stretch (~3300 cm −1 ).

References

  • Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α -Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers The Journal of Organic Chemistry[Link]

  • Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Vaulted Biphenanthrol Ligands Journal of the American Chemical Society[Link]

  • Stereocontrolled Aziridination of Imines via a Sulfonium Ylide Route and a Mechanistic Study The Journal of Organic Chemistry[Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of [3-(4-Nitrophenyl)aziridin-2-yl]methanol

This document provides essential safety and logistical information for the proper disposal of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. As a compound featuring both a highly strained aziridine ring and a toxic nitroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of [3-(4-Nitrophenyl)aziridin-2-yl]methanol. As a compound featuring both a highly strained aziridine ring and a toxic nitroaromatic moiety, it presents a dual hazard profile that necessitates stringent adherence to specialized disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure laboratory safety, regulatory compliance, and environmental protection.

Part 1: Core Hazard Profile & Risk Assessment

[3-(4-Nitrophenyl)aziridin-2-yl]methanol's risk profile is a composite of its constituent functional groups. Understanding the causality behind its hazards is the first step in its safe management.

  • The Aziridine Moiety: The three-membered aziridine ring is subject to significant angle strain, making it highly susceptible to nucleophilic ring-opening.[1][2] This inherent reactivity is synthetically useful but poses a stability risk. Aziridines as a class are known for their potential toxicity, mutagenicity, and carcinogenicity, acting as alkylating agents that can react with biological macromolecules.[3] Uncontrolled reactions, including acid-catalyzed polymerization, can occur if stored or handled improperly.[4]

  • The Nitroaromatic Moiety: Nitroaromatic compounds are recognized environmental pollutants, often exhibiting toxicity and mutagenicity.[5] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation.[5] While this specific compound is not an explosive, the nitroaromatic group contributes to its overall toxicity profile and environmental persistence.[6][7]

Summary of Hazards
Hazard ClassificationDescriptionPrimary ContributorSource(s)
Acute Toxicity May be toxic by ingestion, inhalation, or skin absorption.Aziridine & Nitroaromatic Group[3][8]
Reactivity Highly reactive due to ring strain. Prone to uncontrolled polymerization with acids or heat.Aziridine Ring[1][4]
Mutagenicity Suspected mutagen. Aziridines are known alkylating agents.Aziridine Ring[3][9]
Irritant Causes skin, eye, and respiratory irritation.Aziridine & Nitroaromatic Group[9][10][11]
Environmental Hazard Considered a persistent environmental pollutant.Nitroaromatic Group[5][12]

Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Given the compound's hazard profile, all handling and disposal operations must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required. Ensure clothing fully covers the skin.

  • Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be required for spill cleanup or if there is a risk of aerosol generation. Consult your institution's Environmental Health and Safety (EHS) department.

Part 3: Disposal Workflow: A Step-by-Step Guide

The primary and most recommended method for disposal is to treat [3-(4-Nitrophenyl)aziridin-2-yl]methanol and any material contaminated with it as hazardous waste for collection by a licensed disposal company. Chemical deactivation is a secondary option reserved for specific circumstances and requires explicit approval from your institution's EHS department.

G start Start: Disposal of [3-(4-Nitrophenyl)aziridin-2-yl]methanol decision Is the material pure waste, or is it contaminated equipment/solids? start->decision pure_waste Pure Compound or Reaction Mixture Waste decision->pure_waste Pure/Mixture contaminated_waste Contaminated Materials (Gloves, Wipes, Glassware) decision->contaminated_waste Contaminated collect_liquid Step 1: Collect in a designated, compatible hazardous waste container (e.g., glass or HDPE). pure_waste->collect_liquid collect_solid Step 1: Collect in a designated solid hazardous waste container (e.g., labeled bag or drum). contaminated_waste->collect_solid labeling Step 2: Securely cap and label the container with 'Hazardous Waste', the full chemical name, and associated hazard pictograms. collect_liquid->labeling collect_solid->labeling storage Step 3: Store in a designated Satellite Accumulation Area, segregated from incompatible materials (especially acids). labeling->storage pickup Step 4: Arrange for pickup by your institution's EHS department. storage->pickup end End: Safe & Compliant Disposal pickup->end G cluster_0 Chemical Deactivation Workflow prep Step 1: Preparation - Work in a chemical fume hood. - Don all required PPE. - Prepare a 1M solution of hydrochloric acid (HCl). dissolve Step 2: Dissolution - Slowly dissolve the aziridine waste in a suitable solvent (e.g., methanol) in a flask equipped with a stir bar. prep->dissolve addition Step 3: Acidification - Place the flask in an ice bath. - Slowly add the 1M HCl solution dropwise while stirring vigorously. - Monitor for any temperature increase. dissolve->addition reaction Step 4: Reaction - Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete ring opening. addition->reaction neutralize Step 5: Neutralization - Slowly add a base (e.g., sodium bicarbonate solution) to neutralize the excess acid to a pH between 6-8. reaction->neutralize collect Step 6: Final Disposal - Transfer the neutralized solution to a properly labeled hazardous waste container for EHS pickup. neutralize->collect

Caption: Step-by-step workflow for the chemical deactivation of the aziridine ring.

Experimental Protocol:

  • Preparation: In a certified chemical fume hood, prepare a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Dilution: Dilute the [3-(4-Nitrophenyl)aziridin-2-yl]methanol waste with a water-miscible solvent like methanol or THF to a concentration of approximately 5-10% (w/v).

  • Acidification: Slowly add a 1M solution of hydrochloric acid or acetic acid to the stirred solution via the dropping funnel. [13]Maintain the temperature below 25°C throughout the addition. A 2-fold molar excess of acid relative to the aziridine is recommended.

  • Reaction: Once the acid addition is complete, remove the ice bath and allow the solution to stir at room temperature for a minimum of 4 hours to ensure the ring-opening reaction goes to completion.

  • Neutralization: Carefully neutralize the resulting solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized solution into a properly labeled hazardous waste container and arrange for pickup as described in Method 1 .

Part 4: Spill Management & Decontamination

Accidental spills must be handled immediately and safely.

  • Small Spills (<1 g or <10 mL):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. [14]Avoid creating dust.

    • Carefully sweep or collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the spill area with a cloth soaked in a detergent solution, followed by a rinse with a solvent like methanol.

    • Collect all cleaning materials as hazardous waste. [14]* Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team or EHS department.

Decontamination of Glassware

Glassware that has come into contact with the compound must be decontaminated before being washed.

  • Rinse the glassware three times with a suitable solvent (e.g., methanol or acetone). The first rinse must be collected and disposed of as hazardous chemical waste. [15][16]2. Submerge the triple-rinsed glassware in a base bath or wash thoroughly with detergent and water.

References

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.
  • Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 1995. Available at: [Link]

  • Bioremediation of Nitroaromatic Compounds. IntechOpen, 2015. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2009. Available at: [Link]

  • Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 1995. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Florida. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Exposure to nitroaromatic explosives and health effects during disposal of military waste. International Archives of Occupational and Environmental Health, 2004. Available at: [Link]

  • [(2R,3R)-3-(4-Nitro-phen-yl)aziridin-2-yl]methanol monohydrate. Acta Crystallographica Section E, 2013. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. RSC Chemical Biology, 2022. Available at: [Link]

  • Methanol Safety Data Sheet. A.G. Layne, Inc. Available at: [Link]

  • Aziridine Summary. PubChem, National Institutes of Health. Available at: [Link]

  • Nitroaromatic Compound Reduction. MIT Sustainability Area. Available at: [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. Available at: [Link]

  • Reactions of (S)-(4-Nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl Methanesulfonate with Alkali Metal Halides and Lithium Hydroxide. ResearchGate, 2014. Available at: [Link]

  • (4-Nitrophenyl)methanol Physical & Chemical Properties. ChemSrc. Available at: [Link]

  • Aziridine. Wikipedia. Available at: [Link]

  • Aziridines. Wikipedia. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]

  • Synthesis of aziridines. Organic Chemistry Portal. Available at: [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. Available at: [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 2024. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Nitrophenyl)aziridin-2-yl]methanol
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[3-(4-Nitrophenyl)aziridin-2-yl]methanol
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